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  • Product: Methyl 5-amino-2-chloroisonicotinate
  • CAS: 1073182-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 5-amino-2-chloroisonicotinate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Building Block in Medicinal Chemistry Methyl 5-amino-2-chloroisonicotinate, registered under CAS number 1073182-59-8, is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Methyl 5-amino-2-chloroisonicotinate, registered under CAS number 1073182-59-8, is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique arrangement of a chloro substituent at the 2-position, an amino group at the 5-position, and a methyl ester at the 4-position provides medicinal chemists with a versatile scaffold for structural elaboration. This guide offers an in-depth exploration of this compound, from its synthesis and characterization to its practical applications in modern drug discovery, providing researchers with the foundational knowledge to effectively utilize this valuable building block.

The strategic placement of reactive sites on the pyridine ring makes Methyl 5-amino-2-chloroisonicotinate an attractive starting material for generating libraries of diverse molecules. The chloro group can be readily displaced through nucleophilic aromatic substitution, the amino group offers a handle for amide bond formation or further derivatization, and the ester can be hydrolyzed or transformed into other functional groups. This trifecta of reactivity allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key known properties of Methyl 5-amino-2-chloroisonicotinate.

PropertyValueSource
CAS Number 1073182-59-8[1][2]
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.6 g/mol
Appearance Light yellow to yellow solid[3]
Purity Typically ≥95%[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Synthesis of Methyl 5-amino-2-chloroisonicotinate: A Step-by-Step Protocol

The synthesis of Methyl 5-amino-2-chloroisonicotinate can be achieved through a multi-step process, often starting from a protected amino-chloro-isonicotinic acid derivative. The following protocol is a representative example of a synthetic route that has been described in the chemical literature.[4]

Reaction Scheme

G cluster_0 Step 1: Esterification cluster_1 Step 2: Deprotection (Implicit) cluster_2 Purification start 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid reagents1 Methanol (MeOH) Concentrated Sulfuric Acid (H₂SO₄) start->reagents1 Reflux product1 Methyl 5-(tert-butoxycarbonylamino)-2-chloroisonicotinate reagents1->product1 reagents2 Work-up with NaHCO₃ product1->reagents2 Neutralization final_product Methyl 5-amino-2-chloroisonicotinate reagents2->final_product purification Silica Gel Column Chromatography final_product->purification

Caption: Synthetic workflow for Methyl 5-amino-2-chloroisonicotinate.

Experimental Protocol

Materials:

  • 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid (crude)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve crude 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid (8.0 g) in methanol (50 mL).[4]

  • Slowly add concentrated sulfuric acid (5.0 mL) to the stirred solution.[4]

  • Heat the reaction mixture to reflux and maintain this temperature overnight.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[4]

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.[4]

  • Dilute the residue with an appropriate amount of water and neutralize the solution to a pH of 8 using a saturated sodium bicarbonate solution.[4] This step also facilitates the removal of the tert-butoxycarbonyl (Boc) protecting group.

  • Extraction: Transfer the neutralized aqueous phase to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[4]

  • Combine the organic layers and wash with a saturated brine solution (50 mL).[4]

  • Dry the organic phase over anhydrous sodium sulfate and filter.[4]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by silica gel column chromatography to yield the final product, Methyl 5-amino-2-chloroisonicotinate.[4]

Spectroscopic Characterization: The Analytical Fingerprint

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents on the pyridine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals and their chemical shifts will be characteristic of the substituted pyridine ring and the methyl ester group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the amino group, C=O stretching of the ester, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak (M+) is expected at m/z 186, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

Applications in Drug Discovery: A Gateway to Novel Therapeutics

Methyl 5-amino-2-chloroisonicotinate serves as a versatile building block for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors. The strategic positioning of its functional groups allows for its incorporation into various heterocyclic scaffolds that are known to interact with the ATP-binding site of kinases.

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-amino-5-halopyridine motif, present in Methyl 5-amino-2-chloroisonicotinate, is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.

A representative reaction illustrating the utility of this intermediate is its reaction with a substituted pyrimidine. This type of reaction is a cornerstone in the synthesis of many kinase inhibitors.

G start Methyl 5-amino-2-chloroisonicotinate product Pyrimidine-substituted Isonicotinate Derivative start->product Nucleophilic Aromatic Substitution reactant Substituted Pyrimidine (e.g., 4,6-dichloropyrimidine) reactant->product

Caption: A representative reaction of Methyl 5-amino-2-chloroisonicotinate.

This reaction allows for the coupling of the isonicotinate core to a pyrimidine scaffold, a common structural motif in many approved and investigational kinase inhibitors. The resulting product can then be further modified to optimize its potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-amino-2-chloroisonicotinate. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds, such as 2-amino-5-chloropyridine, can provide guidance.[5][6][7]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Hazard Statements (based on similar compounds):

  • May be harmful if swallowed.[1]

  • May cause skin and eye irritation.[3]

  • May cause respiratory irritation.[3]

Conclusion: A Versatile Tool for the Medicinal Chemist

Methyl 5-amino-2-chloroisonicotinate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides a rich platform for chemical modification, enabling the rapid generation of diverse compound libraries for biological screening. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher aiming to leverage its potential in the development of novel therapeutics. As the demand for new and effective medicines continues to grow, the importance of key intermediates like Methyl 5-amino-2-chloroisonicotinate in the drug discovery pipeline is set to increase.

References

  • ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Journal of the Chemical Society C: Organic. (1969). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Retrieved from [Link]

  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • PubMed. (2004). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound.
  • MDPI. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Retrieved from [Link]

  • SciELO. (2024, October 11). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.
  • MDPI. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methylnicotinate. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-2-chloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-2-chloroisonicotinate (CAS No. 1073182-59-8), a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-2-chloroisonicotinate (CAS No. 1073182-59-8), a key building block in medicinal chemistry and drug discovery.[1] This document, designed for scientists and researchers, delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding of its structural verification. The insights provided are synthesized from analyses of structurally similar compounds, ensuring a robust and scientifically grounded predictive analysis.

Molecular Structure and Physicochemical Properties

Methyl 5-amino-2-chloroisonicotinate is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol .[1] Its structure, featuring an amino group, a chloro substituent, and a methyl ester on the pyridine ring, makes it a versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of Methyl 5-amino-2-chloroisonicotinate

PropertyValueSource
IUPAC NameMethyl 5-amino-2-chloroisonicotinate[1]
SynonymsMethyl 5-amino-2-chloropyridine-4-carboxylate[1]
CAS Number1073182-59-8[1]
Molecular FormulaC₇H₇ClN₂O₂[1]
Molecular Weight186.6 g/mol [1]
AppearanceYellow solid[1]

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// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];

Cl [label="Cl", pos="2.4,0!"]; N2 [label="NH₂", pos="-2.4,2.8!"]; C7 [label="C", pos="0,4.2!"]; O1 [label="O", pos="0.8,5.0!"]; O2 [label="O", pos="-1.0,4.8!"]; C8 [label="CH₃", pos="-1.8,5.8!"];

// Bonds C2 -- N1 [label=""]; C3 -- C2 [label=""]; C4 -- C3 [label=""]; C5 -- C4 [label=""]; C6 -- C5 [label=""]; N1 -- C6 [label=""]; C2 -- Cl [label=""]; C5 -- N2 [label=""]; C4 -- C7 [label=""]; C7 -- O1 [label=""]; C7 -- O2 [label=""]; O2 -- C8 [label=""];

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Caption: Molecular structure of Methyl 5-amino-2-chloroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 5-amino-2-chloroisonicotinate are discussed below. These predictions are based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing chloro and carboxymethyl groups will deshield adjacent protons, shifting their signals downfield, while the electron-donating amino group will cause an upfield shift for nearby protons.

A helpful reference is the ¹H NMR spectrum of the analogous compound, 5-amino-2-chloropyridine-4-carboxylic acid.[2]

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 5-amino-2-chloroisonicotinate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~8.0Singlet1HThis proton is deshielded by the adjacent nitrogen atom and the chloro group.
H-6~7.0Singlet1HThis proton is shielded by the adjacent amino group.
-NH₂~4.5 - 5.5Broad Singlet2HThe chemical shift of amine protons can vary depending on solvent and concentration.
-OCH₃~3.9Singlet3HTypical chemical shift for a methyl ester.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 5-amino-2-chloroisonicotinate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~165Typical chemical shift for an ester carbonyl carbon.
C-2~155Attached to an electronegative chlorine atom and adjacent to the ring nitrogen.
C-5~145Attached to the amino group.
C-4~140Attached to the carboxymethyl group.
C-3~115Influenced by the adjacent chloro and carboxymethyl groups.
C-6~110Shielded by the adjacent amino group.
-OCH₃~52Typical chemical shift for a methyl ester carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 5-amino-2-chloroisonicotinate will exhibit characteristic absorption bands for the N-H, C=O, C-Cl, and C-O bonds. Data from similar compounds, such as 2-amino-5-methylpyridine, show N-H stretching vibrations around 3444 and 3335 cm⁻¹.[3]

Table 4: Predicted IR Absorption Bands for Methyl 5-amino-2-chloroisonicotinate

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration Mode
N-H (amino)3450 - 3300MediumAsymmetric and symmetric stretching
C-H (aromatic)3100 - 3000WeakStretching
C=O (ester)1730 - 1715StrongStretching
C=N, C=C (aromatic)1600 - 1450MediumRing stretching
N-H (amino)1650 - 1580MediumBending
C-O (ester)1300 - 1100StrongStretching
C-Cl800 - 600MediumStretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 5-amino-2-chloroisonicotinate, the molecular ion peak (M⁺) is expected at m/z 186, corresponding to the molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 188 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of a carbonyl group (-CO).

MS_Fragmentation M [M]⁺˙ m/z 186/188 F1 [M - OCH₃]⁺ m/z 155/157 M->F1 - •OCH₃ F2 [M - OCH₃ - CO]⁺ m/z 127/129 F1->F2 - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-amino-2-chloroisonicotinate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for Methyl 5-amino-2-chloroisonicotinate. By leveraging data from structurally related compounds, we have established a robust set of expected spectral features that can be used to confirm the identity and purity of this important chemical intermediate. The experimental protocols outlined provide a starting point for researchers to obtain high-quality spectroscopic data for this compound.

References

  • PubChem. Methyl 2-aminopyridine-4-carboxylate. [Link]

  • PubChem. 2-Amino-5-chloropyridine. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-amino-2-chloroisonicotinate

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 5-amino-2-chloroisonicotinate (CAS No. 1073182-59-8), a key building block in modern synthetic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of Methyl 5-amino-2-chloroisonicotinate (CAS No. 1073182-59-8), a key building block in modern synthetic chemistry. For researchers, process chemists, and formulation scientists, a thorough understanding of this compound's solubility and stability is paramount for ensuring reaction efficiency, purity of intermediates, and the overall success of drug development programs. This document moves beyond a simple data sheet, offering a framework for analysis, explaining the causality behind experimental choices, and providing actionable protocols for in-house characterization.

Compound Identity and Physicochemical Profile

Methyl 5-amino-2-chloroisonicotinate is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O₂. Its structure, featuring a pyridine ring with amino, chloro, and methyl ester functional groups, dictates its chemical behavior.

PropertyValueSource
CAS Number 1073182-59-8[1][2][3]
Molecular Formula C₇H₇ClN₂O₂[3]
Molecular Weight 186.6 g/mol [3]
Appearance Light yellow to yellow solid[3][4]
Boiling Point 340.3 ± 37.0 °C at 760 mmHg[5]
Storage Store at room temperature or 0-8°C, protected from light, under an inert atmosphere.[3][4]

The presence of both an amino group (basic) and a methyl ester (susceptible to hydrolysis) within a chlorinated pyridine ring suggests potential complexities in both its solubility and stability profiles. These features necessitate a detailed experimental investigation to ensure robust process development and formulation.

Solubility Characterization: A Foundation for Application

Determining the solubility of Methyl 5-amino-2-chloroisonicotinate is a critical first step for its effective use, influencing everything from reaction solvent selection to purification and formulation strategies. The molecule's structure suggests moderate solubility in polar organic solvents due to the presence of the amino group and ester functionality.[6]

Recommended Solvents for Screening

A systematic approach to solubility testing should encompass a range of solvents with varying polarities, hydrogen bonding capabilities, and protic/aprotic nature. The following table outlines a recommended starting point for solubility screening.

Solvent ClassRecommended SolventsRationale for Selection
Protic Solvents Methanol, Ethanol, IsopropanolPotential for hydrogen bonding with the amino group and ester oxygen.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl AcetateSolvates polar functional groups without proton donation, minimizing reactivity.
Nonpolar Solvents Toluene, Dichloromethane (DCM), HeptaneEstablishes a baseline for low-solubility limits and is relevant for purification/crystallization.
Aqueous Systems pH-adjusted buffers (e.g., pH 3, 5, 7, 9)Crucial for understanding behavior in aqueous workups and for future formulation development.
Experimental Protocol: Equilibrium Solubility Determination

The gold-standard method for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solution has reached saturation, providing a reliable quantitative value.

Methodology:

  • Preparation: Add an excess amount of Methyl 5-amino-2-chloroisonicotinate to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Phase Separation: Allow the vials to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for a comprehensive solubility assessment of Methyl 5-amino-2-chloroisonicotinate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: pH-Dependent Solubility cluster_2 Phase 3: Data Analysis A Select Solvents (Polar, Nonpolar, Protic, Aprotic) B Perform Shake-Flask Method at 25°C A->B C Quantify via HPLC-UV B->C G Tabulate Quantitative Solubility Data C->G D Prepare Aqueous Buffers (pH 2 to 10) E Execute Shake-Flask Protocol D->E F Analyze and Plot Solubility vs. pH E->F F->G H Identify Suitable Solvents for Process & Formulation G->H

Caption: Workflow for determining the solubility of Methyl 5-amino-2-chloroisonicotinate.

Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of Methyl 5-amino-2-chloroisonicotinate is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage. The presence of the amino group, chloro substituent, and methyl ester makes the molecule susceptible to hydrolysis, oxidation, and photolytic degradation.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to deliberately degrade the molecule and identify likely degradation products, which is a cornerstone for developing a stability-indicating analytical method.[9][10] These studies should be conducted under conditions more severe than standard accelerated stability testing.[11]

Core Principle: The goal is to achieve 5-20% degradation of the parent compound. This level of degradation is sufficient to produce and detect primary degradants without causing such extensive decomposition that secondary and tertiary products complicate the analysis.

Experimental Protocols for Forced Degradation

A. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl.

  • Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH.

  • Neutral Conditions: Dissolve the compound in purified water.

  • Procedure: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze all samples by a suitable chromatographic method. The ester group is particularly susceptible to hydrolysis under both acidic and basic conditions, likely yielding 5-amino-2-chloroisonicotinic acid.

B. Oxidative Degradation:

  • Reagent: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[12]

  • Procedure: Incubate the solution at room temperature and monitor the reaction over time. The amino group and the electron-rich pyridine ring are potential sites of oxidation.

C. Photolytic Degradation:

  • Setup: Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Procedure: Expose the samples for a defined duration or until a specific light exposure is achieved (e.g., as per ICH Q1B guidelines). Analyze the exposed and dark control samples.

D. Thermal Degradation:

  • Setup: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled oven.

  • Procedure: Collect samples at various time points and analyze for degradation. This helps to determine if the solid-state is stable at typical process temperatures.

Development of a Stability-Indicating Method

A stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference. HPLC is the most common technique for this purpose.

Method Development Workflow:

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve good peak shape for the parent compound.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of its degradants, ensuring no co-elution.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Logical Flow for Stability Assessment

G cluster_0 Phase 1: Stress Condition Application cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Pathway Elucidation A Hydrolysis (Acid, Base, Neutral) F Inject Stressed Samples to Test Specificity A->F B Oxidation (H2O2) B->F C Photolysis (UV/Vis Light) C->F D Thermal (Solid State) D->F E Develop HPLC Method (e.g., RP-C18, PDA) E->F G Optimize for Separation of Degradants F->G H Validate Stability- Indicating Method G->H I Analyze Degradant Peaks (e.g., LC-MS/MS) G->I J Propose Structures of Degradation Products I->J K Map Degradation Pathways J->K

Caption: A systematic workflow for stability testing and degradation pathway analysis.

Summary and Recommendations

Methyl 5-amino-2-chloroisonicotinate is a valuable synthetic intermediate whose utility is maximized through a thorough understanding of its solubility and stability. While specific public data is scarce, this guide provides the scientific rationale and robust experimental frameworks necessary for any research or development team to generate this critical information.

Key Recommendations:

  • Solubility: Prioritize screening in a diverse range of organic solvents and buffered aqueous solutions to create a comprehensive solubility profile. The shake-flask method coupled with HPLC analysis is the recommended approach.

  • Stability: Conduct systematic forced degradation studies covering hydrolytic, oxidative, photolytic, and thermal stress conditions.

  • Analytical Control: The development and validation of a stability-indicating HPLC method is not merely a quality control exercise; it is an indispensable tool for understanding the molecule's behavior and ensuring the purity of downstream products.

  • Handling: Based on supplier recommendations and the chemical nature of the compound, always handle Methyl 5-amino-2-chloroisonicotinate in a well-ventilated area, store it protected from light, and consider using an inert atmosphere for long-term storage to mitigate potential oxidative degradation.[3][4]

By adhering to these principles and protocols, researchers can confidently handle, store, and utilize Methyl 5-amino-2-chloroisonicotinate, ensuring reproducible results and a robust chemical process.

References

  • AL-Khazraji, S. I. C., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3).
  • Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025.
  • Pápai, V., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2963.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Semantic Scholar. (n.d.).
  • Sharma, G., & Saini, V. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Journal of Analytical & Pharmaceutical Research, 6(4).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2020).
  • Li, H., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 140, 29-37.
  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods.
  • Nekvapil, F., et al. (2023). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 62(22), 8749–8762.
  • Adamska, K., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 123.
  • Kalinina, S. A., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 28(13), 5122.
  • Jin, Z.-M., et al. (2005). 2-Amino-5-methylpyridinium (2-amino-5-methylpyridine)trichlorozincate(II).
  • Harriff, M., et al. (2016). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 11(5), e0154895.
  • Apollo Scientific. (n.d.).

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Exploratory

Technical Guide: Safety and Handling of Methyl 5-amino-2-chloroisonicotinate

[1][2] CAS Number: 1073182-59-8 Molecular Formula: C₇H₇ClN₂O₂ Molecular Weight: 186.59 g/mol Synonyms: Methyl 5-amino-2-chloropyridine-4-carboxylate; 5-Amino-2-chloro-4-(methoxycarbonyl)pyridine[1][2][3][4] Core Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 1073182-59-8 Molecular Formula: C₇H₇ClN₂O₂ Molecular Weight: 186.59 g/mol Synonyms: Methyl 5-amino-2-chloropyridine-4-carboxylate; 5-Amino-2-chloro-4-(methoxycarbonyl)pyridine[1][2][3][4]

Core Directive: The Chemical Lifecycle Approach

This guide deviates from standard safety templates by treating Methyl 5-amino-2-chloroisonicotinate not just as a static hazard, but as a dynamic entity in your synthetic workflow.[1][2][5] As a halogenated aminopyridine ester, this compound presents a "trifecta" of reactivity: the nucleophilic amino group, the electrophilic chloropyridine core, and the hydrolytically sensitive ester.[1][2][5]

Safe handling requires understanding that its stability is conditional.[1][2][5] While stable as a solid under inert gas, it becomes reactive in solution, particularly under acidic or basic conditions where it can release toxic byproducts or undergo uncontrolled polymerization if not managed correctly.[1][2][5]

Risk Assessment & Hazard Profiling

The "Hidden" Hazards

Beyond the standard GHS classifications, this scaffold presents specific risks often overlooked in general safety data sheets:

  • Dermal Absorption Enhancement: Halogenated pyridines are lipophilic.[1][2][5] The chloro-substituent facilitates penetration through the stratum corneum.[1][2][5] Once absorbed, the amino group can act as a hapten, potentially leading to sensitization.[1][2][5]

  • Thermal Instability: The proximity of the amino group to the ester (ortho-position) creates a risk of intramolecular cyclization or intermolecular condensation at elevated temperatures (>150°C), potentially releasing methanol vapor rapidly.[1][2][5]

  • Acid/Base Reactivity:

    • Contact with Strong Acids: Protonation of the pyridine nitrogen or the amino group is exothermic.[1][2][5]

    • Contact with Strong Oxidizers: The amino group is susceptible to rapid oxidation, generating nitrogen oxides (NOx).[1][2][5]

GHS Classification & Signal Words

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[1][2][5]
Acute Toxicity (Inhalation) H332Harmful if inhaled.[1][2][5]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][5]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1][2][5]
STOT - Single Exposure H335May cause respiratory irritation.[1][2][5]

Operational Handling: The Workflow

Storage and Stability[1][2][5]
  • Atmosphere: Store under Argon or Nitrogen .[1][2][5] The electron-rich amino group makes the ring susceptible to oxidative degradation over time, turning the yellow solid to a brown tar.[1][2][5]

  • Temperature: Refrigerate (2–8°C).

  • Light: Protect from light (amber vials/bottles) to prevent photolytic dechlorination.[1][2][5]

Weighing and Transfer (Static Control)

As a fine crystalline powder, this compound is prone to static charge buildup.[1][2][5]

  • Protocol: Use an antistatic gun (e.g., Zerostat) before weighing.[1][2][5]

  • Containment: Weigh inside a fume hood or a powder containment balance enclosure .[1][2][5] Do not weigh on an open bench.

  • PPE: Double nitrile gloves are required.[1][2][5] The outer pair should be changed immediately if contaminated.[1][2][5]

Reaction Setup Decision Matrix

Before setting up a reaction (e.g., Buchwald-Hartwig amination or ester hydrolysis), consult the following decision matrix to determine the required engineering controls.

SafetyMatrix Start Reaction Setup State State of Reagent? Start->State Solid Solid Handling State->Solid Solution In Solution State->Solution Quant Quantity > 1g? Solid->Quant Temp Temp > Reflux? Solution->Temp Hood Fume Hood + Static Control Quant->Hood No Glovebox Glovebox Recommended (Dust Hazard) Quant->Glovebox Yes Standard Standard Schlenk Technique Temp->Standard No Shield Blast Shield Required (Pressure/Vapor) Temp->Shield Yes

Figure 1: Safety Decision Matrix for handling Methyl 5-amino-2-chloroisonicotinate based on physical state and scale.

Experimental Protocol: Synthesis Context

To demonstrate safe handling, we examine a common workflow: the acid-mediated deprotection and esterification to generate Methyl 5-amino-2-chloroisonicotinate from its Boc-protected precursor.[1][2] This protocol highlights the management of corrosive reagents and exotherms.[1][2][5]

Context: This compound is often synthesized from 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid.[1][2]

Step-by-Step Methodology
  • Setup:

    • Equip a 2-neck Round Bottom Flask (RBF) with a reflux condenser and a rubber septum.[1][2]

    • Flush the system with Nitrogen.[1][2][5]

    • Safety Check: Ensure the condenser water flow is active before heating.

  • Reagent Addition (The Critical Step):

    • Charge the RBF with the Boc-protected precursor (e.g., 8.0 g) and Methanol (50 mL).[1][2][5]

    • Hazard: Addition of Conc.[1][2][5] H₂SO₄ (5.0 mL) to Methanol is highly exothermic.[1][2][5]

    • Control: Cool the mixture to 0°C in an ice bath. Add H₂SO₄ dropwise via a syringe or dropping funnel.[1][2][5] Do not pour.

  • Reaction:

    • Heat to reflux (approx. 65°C) overnight.[1][2][5]

    • Monitoring: Use TLC (UV visualization).[1][2][5] Note: The product is UV active due to the pyridine ring.[1][2][5]

  • Quenching & Workup (Exposure Risk):

    • Cool to room temperature.[1][2][5][6][7][8]

    • Concentrate in vacuo (Rotovap).[1][2][5] Caution: The residue contains concentrated acid.[1][2][5]

    • Dilute with ice-water.[1][2][5]

    • Neutralization: Slowly add Saturated NaHCO₃.

    • Risk:[1][2][5] Massive CO₂ evolution.[1][2][5] Add base in small portions to prevent "volcanoing" of the reaction mixture.[1][2][5]

    • Extract with Ethyl Acetate.[1][2][5][7] The product is now in the organic phase.[1][2][5][8]

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate).[1][2][5]

    • Waste: Segregate halogenated solvent waste (if DCM is used) from non-halogenated.[1][2][5]

Workflow Start Start: Boc-Precursor AcidAdd Add H2SO4/MeOH (0°C, Dropwise) Start->AcidAdd Inert Gas Reflux Reflux (65°C) Overnight AcidAdd->Reflux Exotherm Control Quench Quench: Sat. NaHCO3 (CO2 Evolution!) Reflux->Quench Cool Down Extract Extraction (EtOAc) Quench->Extract pH = 8 Product Isolate Product (Yellow Solid) Extract->Product Evaporation

Figure 2: Workflow for the synthesis and isolation of Methyl 5-amino-2-chloroisonicotinate, highlighting critical safety control points (Red).

Emergency Response & Waste Management

Spill Response
  • Solid Spill: Do not dry sweep (dust generation).[1][2][5] Cover with a damp paper towel or use a HEPA-filter vacuum.[1][2][5] Wipe area with weak acid (e.g., dilute acetic acid) followed by water to solubilize and remove amine residues.[1][2][5]

  • Solution Spill: Absorb with vermiculite or sand.[1][2][5] Do not use combustible materials like sawdust (potential reaction with oxidizers).[1][2][5]

Exposure First Aid[1][2][5]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][5] The "2-chloro" and ester groups can hydrolyze to form acidic species (HCl, carboxylic acid) on the moist surface of the eye, causing severe irritation.[1][2][5]

  • Inhalation: Move to fresh air. If wheezing occurs (common with pyridine inhalation), seek medical attention immediately.[1][2][5]

Disposal
  • Classification: Halogenated Organic Waste.[1][2][5]

  • Protocol: Do not mix with strong oxidizers in the waste stream.[1][2][5] Label clearly as "Contains Aminopyridines."[1][2][5]

References

  • ChemicalBook. (2025).[1][2][5] Methyl 5-amino-2-chloroisonicotinate Properties and Safety. Retrieved from [1][5]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Methyl 5-amino-2-chloroisonicotinate. Retrieved from [1]

  • Ambeed. (2024).[1][2][5][8] Material Safety Data Sheet: Methyl 5-amino-2-chloroisonicotinate. Retrieved from [1][5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53418344, Methyl 5-amino-2-chloroisonicotinate. Retrieved from [1][5]

  • Google Patents. (2018).[1][2][5] Fused heterocyclic compounds as CaM kinase inhibitors (US10100058B2).[1][2][5] (Demonstrates application in drug discovery). Retrieved from

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Foundational

The Strategic Utility of Methyl 5-amino-2-chloroisonicotinate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold In the landscape of contemporary drug discovery, the strategi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is a critical determinant of success. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their ability to engage in a wide array of biological interactions. This guide focuses on a particularly versatile, yet perhaps under-celebrated, member of this family: Methyl 5-amino-2-chloroisonicotinate. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic chloro-substituent amenable to cross-coupling, and a readily modifiable methyl ester—renders it a powerful starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas. This document will provide an in-depth exploration of the synthetic utility and potential medicinal chemistry applications of this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Synthetic Accessibility

Methyl 5-amino-2-chloroisonicotinate (CAS: 1073182-59-8) is a stable, crystalline solid. A comprehensive understanding of its reactivity is paramount to its effective utilization in a discovery program.

PropertyValue
IUPAC Name methyl 5-amino-2-chloroisonicotinate
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Off-white to yellow solid

The synthesis of Methyl 5-amino-2-chloroisonicotinate can be approached through several routes, often starting from more readily available pyridine precursors. A common strategy involves the multi-step transformation of isonicotinic acid, incorporating chlorination and amination steps, followed by esterification.

Illustrative Synthetic Protocol: Esterification of 5-amino-2-chloroisonicotinic acid

A frequently employed method for the final esterification step involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Step-by-step Methodology:

  • To a solution of 5-amino-2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), cautiously add thionyl chloride (1.2-1.5 eq) or trimethylchlorosilane (2.0 eq) dropwise at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the desired Methyl 5-amino-2-chloroisonicotinate.

  • Further purification, if necessary, can be achieved by column chromatography on silica gel.

Causality behind Experimental Choices: The use of thionyl chloride or trimethylchlorosilane with methanol generates hydrochloric acid in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1] Refluxing the reaction ensures a sufficient reaction rate to drive the equilibrium towards the ester product.

Key Chemical Transformations and Their Application in Medicinal Chemistry

The trifunctional nature of Methyl 5-amino-2-chloroisonicotinate provides medicinal chemists with a powerful toolkit for molecular diversification. The strategic and sequential manipulation of its three key functional groups allows for the construction of complex molecular architectures.

Figure 1: Key reaction pathways of Methyl 5-amino-2-chloroisonicotinate.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the C2-chloro substituent towards nucleophilic aromatic substitution. This reaction is a cornerstone for introducing a diverse range of functionalities, particularly amine-containing moieties, which are prevalent in kinase inhibitors.

Typical Experimental Protocol for SNAr with an Aniline:

  • In a sealed vial, dissolve Methyl 5-amino-2-chloroisonicotinate (1.0 eq) and the desired aniline (1.1-1.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expertise in Action: The choice of base and solvent is critical. A non-nucleophilic organic base like DIPEA is often preferred to minimize side reactions, while a polar aprotic solvent helps to solubilize the reactants and facilitate the reaction.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[2] The C2-chloro position of Methyl 5-amino-2-chloroisonicotinate is an excellent handle for such transformations, allowing for the introduction of various aryl and heteroaryl groups. This is particularly valuable in the synthesis of biaryl compounds, a common motif in many kinase inhibitors.

Suzuki_Miyaura_Coupling start Methyl 5-amino-2-chloroisonicotinate + Ar-B(OH)2 pd0 Pd(0) Catalyst start->pd0 oxidative_addition Oxidative Addition pd0->oxidative_addition intermediate1 Ar-Pd(II)-Cl Intermediate oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation Base intermediate2 Ar-Pd(II)-Ar' Intermediate transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination product Coupled Product + Regenerated Pd(0) reductive_elimination->product product->pd0

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add Methyl 5-amino-2-chloroisonicotinate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Manipulation of the C4-Ester Group: Hydrolysis and Amidation

The methyl ester at the C4 position provides a versatile handle for further derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. This amidation step is one of the most frequently used reactions in medicinal chemistry.[3]

Protocol for Ester Hydrolysis:

  • Dissolve Methyl 5-amino-2-chloroisonicotinate (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, tetrahydrofuran) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 5-amino-2-chloroisonicotinic acid.

Protocol for Amide Bond Formation:

  • Dissolve the 5-amino-2-chloroisonicotinic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, dichloromethane).

  • Add a coupling agent (e.g., HATU, HBTU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature for several hours to overnight.

  • Work-up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the resulting amide by standard chromatographic techniques.

Application in Kinase Inhibitor Drug Discovery

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[4] The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Methyl 5-amino-2-chloroisonicotinate is an ideal starting material for the synthesis of such inhibitors, as it allows for the introduction of substituents that can occupy the ATP-binding pocket and solvent-exposed regions, thereby modulating potency and selectivity.

While specific examples starting directly from Methyl 5-amino-2-chloroisonicotinate are not abundantly found in publicly available literature, its close structural analogues are extensively used. For instance, derivatives of 2-aminopyridine are known to be potent inhibitors of Janus kinase 2 (JAK2).[4]

Hypothetical Synthesis of a JAK2 Inhibitor Scaffold

The following scheme illustrates a plausible synthetic route to a potential JAK2 inhibitor scaffold, leveraging the reactivity of Methyl 5-amino-2-chloroisonicotinate.

Kinase_Inhibitor_Synthesis start Methyl 5-amino-2-chloroisonicotinate snar SNAr with Aniline start->snar intermediate1 2-Anilino Intermediate snar->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis intermediate2 Carboxylic Acid hydrolysis->intermediate2 amidation Amide Coupling intermediate2->amidation product Potential Kinase Inhibitor Scaffold amidation->product

Figure 3: A plausible synthetic strategy towards a kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related 2-aminopyridine kinase inhibitors, the following SAR trends can be anticipated:[5][6]

PositionModificationPotential Impact on Activity
C2 Introduction of various anilines via SNArCrucial for hinge binding and can be optimized for selectivity.
C4 Conversion to amidesAllows for probing of the solvent-exposed region, influencing solubility and pharmacokinetic properties.
C5 Acylation or alkylation of the amino groupCan provide additional interactions within the ATP binding site.
C6 Introduction of aryl groups via Suzuki couplingCan access deeper pockets within the kinase domain, potentially enhancing potency.

Future Perspectives and Conclusion

Methyl 5-amino-2-chloroisonicotinate is a highly functionalized and versatile building block with significant, yet not fully exploited, potential in medicinal chemistry. Its strategic combination of reactive sites allows for the efficient and modular synthesis of diverse compound libraries. While its direct application in reported clinical candidates is not yet prominent, the prevalence of the 2-aminopyridine scaffold in numerous approved and investigational drugs underscores the immense value of this chemical space.

As drug discovery programs continue to seek novel chemical matter with desirable drug-like properties, the strategic use of readily available and highly versatile starting materials like Methyl 5-amino-2-chloroisonicotinate will undoubtedly play an increasingly important role. This guide has provided a foundational understanding of its chemical reactivity and potential applications, and it is hoped that it will inspire further exploration of this promising scaffold in the quest for new and effective therapeutics.

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  • Google Patents. (2021). Alk5 inhibitor conjugates and uses thereof. WO2021142086A1.
  • ResearchGate. (2018). Recent developments in catalytic amide bond formation. Retrieved January 30, 2026, from [Link].

  • Clegg, J. K., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 718-727.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved January 30, 2026, from [Link].

  • National Institutes of Health. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Retrieved January 30, 2026, from [Link].

Sources

Exploratory

Strategic Sourcing and Quality Assurance of Methyl 5-amino-2-chloroisonicotinate

This guide serves as a technical whitepaper for researchers and procurement specialists in pharmaceutical development. It prioritizes the critical quality attributes (CQAs) of Methyl 5-amino-2-chloroisonicotinate (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement specialists in pharmaceutical development. It prioritizes the critical quality attributes (CQAs) of Methyl 5-amino-2-chloroisonicotinate (CAS: 1073182-59-8), a "privileged scaffold" in kinase inhibitor design.

A Technical Guide for Medicinal Chemistry and Process Development

Executive Summary: The Scaffold Advantage

Methyl 5-amino-2-chloroisonicotinate is not merely a catalog reagent; it is a linchpin intermediate in the synthesis of multi-functionalized pyridine heterocycles. Its structure offers three orthogonal reactivity vectors:

  • C2-Chloro: Prime site for SNAr or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).

  • C5-Amino: Ready for amide coupling, reductive amination, or cyclization (e.g., to imidazo[4,5-c]pyridines).

  • C4-Methyl Ester: A masked carbonyl for downstream reduction (to alcohol/aldehyde) or direct amidation.

The sourcing challenge lies in the synthesis method. Depending on the reduction strategy used to generate the C5-amine, specific genotoxic impurities (GTIs) or catalyst poisons may persist, silently derailing downstream GMP campaigns. This guide defines the purity grades required to mitigate these risks.

Chemical Profile & Critical Impurities

Understanding the synthesis route is the only way to predict the impurity profile. The dominant industrial route involves the esterification of 2-chloro-5-nitroisonicotinic acid followed by nitro reduction.

The "Silent" Impurity Risks
  • De-halogenated Byproducts (Des-Cl): If catalytic hydrogenation (H2/Pd-C) is used for nitro reduction without strict poisoning control, the C2-chlorine can be cleaved, yielding Methyl 5-aminoisonicotinate. This impurity is chemically similar to the target and difficult to separate by standard crystallization.

  • Nitro Precursors: Trace Methyl 2-chloro-5-nitroisonicotinate is a potential GTI (Alerting Structure) and must be controlled to <10 ppm in late-stage intermediates.

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis under moist storage conditions, generating the free acid (5-amino-2-chloroisonicotinic acid), which alters stoichiometry in coupling reactions.

Visualization: Synthesis-Derived Impurity Flow

The following diagram maps the genesis of critical impurities based on the synthesis vector.

ImpurityFlow Start Start: 2-Chloro-5-nitroisonicotinic Acid Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Inter Intermediate: Methyl 2-chloro-5-nitroisonicotinate Step1->Inter Step2 Step 2: Nitro Reduction Inter->Step2 Imp1 Impurity A: Free Acid (Hydrolysis) Inter->Imp1 Moisture/Acid Target TARGET: Methyl 5-amino-2-chloroisonicotinate Step2->Target Imp2 Impurity B: Des-Chloro Analog (Over-reduction) Step2->Imp2 H2/Pd (No Poison) Imp3 Impurity C: Residual Nitro (Incomplete Rxn) Step2->Imp3 Incomplete Conversion

Figure 1: Genesis of critical impurities. Note the Des-Chloro analog risk during catalytic hydrogenation.

Supply Chain Landscape & Purity Grades

Suppliers generally categorize this compound into three tiers. Selecting the wrong tier for your development phase can lead to costly purification steps or data invalidation.

Table 1: Purity Grade Specifications
Grade DesignationPurity (HPLC)Key Specification LimitsRecommended Application
Technical Grade 95.0% – 97.0%Contains up to 3% inorganic salts or filter aid residues. Color may be dark yellow/brown.Early Discovery: Large scale library synthesis where final products are HPLC purified.
Synthesis Grade 97.0% – 98.5%Des-Chloro Analog: < 0.5%Water (KF): < 0.5%Free Acid: < 1.0%Lead Optimization: Standard bench chemistry. Reliable for most cross-couplings.
Process/GMP Grade > 99.0%Nitro Precursor: < 0.1%Pd/Fe Residue: < 20 ppmROI: < 0.1%GLP Tox/Clinical Batches: Mandatory to prevent heavy metal carryover and GTI issues.
Supplier Tiers
  • Catalog Suppliers (e.g., Sigma-Aldrich, Combi-Blocks, Enamine): Best for gram-scale. Usually supply "Synthesis Grade."

  • Specialty Pyridine Manufacturers (e.g., Jubilant Ingrevia, Vertellus): Best for multi-kg sourcing. Often produce "Technical Grade" requiring recrystallization.

  • CROs (e.g., WuXi AppTec, Pharmaron): Custom synthesis of "Process Grade" with full CoA including heavy metal analysis.

Quality Control: The "Triangulation" Protocol

Do not rely solely on a supplier's Certificate of Analysis (CoA). The following self-validating protocol uses three orthogonal methods to confirm identity and purity.

Method A: 1H-NMR (Identity & Stoichiometry)
  • Solvent: DMSO-d6 (Avoid CDCl3 if free acid is suspected, as solubility varies).

  • Key Diagnostic Signals:

    • Methyl Ester: Singlet at ~3.8–3.9 ppm (3H).[1]

    • Amine: Broad singlet at ~6.5 ppm (2H, exchangeable with D2O).

    • Aromatic Protons: Two singlets (due to C2/C5 substitution pattern).

  • Validation Check: Integrate the methyl ester (3.00) vs. the aromatic protons (1.00 each). If the aromatic integral is < 1.00 relative to the methyl, suspect Des-Chloro impurity (which adds protons) or solvent occlusion.

Method B: HPLC-UV (Purity & Related Substances)

Standard C18 gradients often fail to separate the Des-Chloro impurity due to structural similarity. Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column for enhanced selectivity of halogenated aromatics.

Protocol:

  • Column: XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 254 nm (aromatic) and 220 nm (amide/ester).

Method C: LC-MS (Impurity Identification)
  • Target Mass: [M+H]+ = 187.0 (Cl isotope pattern 3:1).

  • Critical Check: Look for [M+H]+ = 153.0. This corresponds to Methyl 5-aminoisonicotinate (Des-Chloro). If this peak exists >1%, reject the batch for GMP use.

Visualization: QC Decision Tree

QC_Workflow Sample Incoming Sample (Methyl 5-amino-2-chloroisonicotinate) NMR 1. 1H-NMR (DMSO-d6) Sample->NMR Check1 Integrals Correct? (No extra aromatic H) NMR->Check1 HPLC 2. HPLC (Phenyl-Hexyl) Check1->HPLC Yes Reject QUARANTINE / REJECT Check1->Reject No (Suspect Des-Cl) Check2 Purity > 98%? Des-Cl < 0.5%? HPLC->Check2 LCMS 3. LC-MS Confirmation Check2->LCMS Yes Check2->Reject No Check3 Mass 187 (Cl pattern)? No Mass 153? LCMS->Check3 Approve RELEASE FOR SYNTHESIS Check3->Approve Yes Check3->Reject No (Wrong ID)

Figure 2: Self-validating QC workflow for incoming raw material.

Handling & Storage

  • Stability: The methyl ester is stable at room temperature but sensitive to base-catalyzed hydrolysis.

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Protect from light to prevent photo-degradation of the amino-pyridine moiety.

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24851317, 5-Amino-2-chloropyridine derivatives. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of Methyl 5-amino-2-chloroisonicotinate

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold For the discerning researcher in drug discovery and materials science, understanding the electronic architecture of a molecule is paramount. It dictat...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold

For the discerning researcher in drug discovery and materials science, understanding the electronic architecture of a molecule is paramount. It dictates reactivity, intermolecular interactions, and ultimately, biological or material function. This guide provides a comprehensive technical overview of the core electronic properties of Methyl 5-amino-2-chloroisonicotinate, a substituted pyridine scaffold with significant potential in medicinal chemistry.[1][2][3] While direct experimental data for this specific molecule is nascent in publicly available literature, this paper, grounded in established principles and data from analogous structures, offers a robust predictive framework and detailed methodologies for its characterization. We will delve into the theoretical underpinnings of its electronic nature through computational chemistry and lay out field-proven experimental protocols to validate these predictions. Our approach is designed to empower researchers to not just measure, but to comprehend the causality behind the electronic behavior of this versatile molecule.

Molecular Structure and its Electronic Implications

Methyl 5-amino-2-chloroisonicotinate is a fascinating convergence of electron-donating and electron-withdrawing functionalities on a pyridine ring. The pyridine ring itself is an aromatic heterocycle with a nitrogen atom that imparts a degree of basicity and polarity.[2] The electronic properties of the core structure are significantly modulated by its substituents:

  • 2-Chloro Group: As a halogen, chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the pyridine ring. This generally increases the electrophilicity of the ring.

  • 5-Amino Group: The amino group, with its lone pair of electrons, acts as a powerful electron-donating group through resonance (+R effect), pushing electron density into the aromatic system. This effect often counteracts the inductive withdrawal of the halogen.

  • 4-Methyl Ester Group (-COOCH₃): This group is electron-withdrawing, primarily through a resonance effect (-R effect), and to a lesser extent, an inductive effect (-I). It will influence the overall electron density distribution and reactivity of the molecule.

This interplay of competing electronic effects makes Methyl 5-amino-2-chloroisonicotinate a molecule with a nuanced and potentially highly tunable electronic character, a desirable trait in the design of novel therapeutics.

Computational Analysis: A Predictive Blueprint of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic properties of molecules with a high degree of accuracy.[4][5] A thorough computational analysis of Methyl 5-amino-2-chloroisonicotinate provides a foundational understanding of its electronic landscape before embarking on experimental work.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity.[6] A smaller gap generally suggests a more reactive molecule that is more easily polarizable.

For Methyl 5-amino-2-chloroisonicotinate, we can predict the following based on the nature of its substituents:

  • HOMO: The electron-donating amino group will significantly influence the HOMO, likely leading to a higher energy level and a distribution of the HOMO density primarily over the amino group and the pyridine ring.

  • LUMO: The electron-withdrawing chloro and methyl ester groups will lower the energy of the LUMO, with the LUMO density expected to be localized more towards these substituents and the nitrogen atom of the pyridine ring.

  • HOMO-LUMO Gap: The presence of both strong electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule with potential for significant charge transfer interactions and reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Molecular OrbitalPredicted Energy LevelLikely Localization of Electron DensityImplication for Reactivity
HOMO Relatively HighAmino group and pyridine ringSusceptible to electrophilic attack
LUMO Relatively LowChloro group, methyl ester, and pyridine nitrogenProne to nucleophilic attack
HOMO-LUMO Gap Relatively Small-Indicates higher reactivity and potential for color
Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule.[7][8] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Methyl 5-amino-2-chloroisonicotinate, the MEP map is predicted to show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the methyl ester group, indicating these are the most likely sites for electrophilic attack or hydrogen bonding. The amino group will also contribute to a region of negative potential.

  • Positive Potential (Blue): Expected around the hydrogen atoms of the amino group and potentially on the carbon atom attached to the chlorine, suggesting these as sites for nucleophilic interaction.

MEP_Prediction Molecule Methyl 5-amino-2-chloroisonicotinate Negative Negative Potential (Red/Yellow) - Pyridine Nitrogen - Ester Oxygens - Amino Group Region Molecule->Negative Electron-Rich Regions (Nucleophilic) Positive Positive Potential (Blue) - Amino Hydrogens - Carbon attached to Chlorine Molecule->Positive Electron-Poor Regions (Electrophilic)

Caption: Predicted Molecular Electrostatic Potential (MEP) distribution.

Protocol for DFT Calculations

A robust and reproducible computational protocol is essential for obtaining reliable theoretical data.

Step-by-Step Methodology:

  • Structure Optimization:

    • The initial 3D structure of Methyl 5-amino-2-chloroisonicotinate is drawn using a molecular editor.

    • Geometry optimization is performed using a suitable DFT functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[9]

    • Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculations:

    • Using the optimized geometry, single-point energy calculations are carried out at the same level of theory.

    • From these calculations, the energies of the HOMO and LUMO are extracted to determine the HOMO-LUMO gap.

    • The molecular electrostatic potential is calculated and mapped onto the electron density surface.

    • Other conceptual DFT reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can also be computed from the HOMO and LUMO energies to further characterize the molecule's reactivity.[10][11]

DFT_Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization cluster_analysis 3. Electronic Property Analysis Build Build 3D Structure Optimize DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Verify Verify Minimum Energy (No Imaginary Frequencies) Frequency->Verify SPE Single-Point Energy Calculation Verify->SPE Optimized Geometry HOMO_LUMO Extract HOMO/LUMO Energies Calculate Energy Gap SPE->HOMO_LUMO MEP Generate MEP Map SPE->MEP Reactivity Calculate Reactivity Descriptors SPE->Reactivity

Caption: A typical workflow for DFT-based electronic property analysis.

Experimental Characterization: Validating the Theoretical Model

While computational methods provide invaluable predictive insights, experimental validation is the cornerstone of scientific integrity. The following sections detail the primary experimental techniques for probing the electronic properties of Methyl 5-amino-2-chloroisonicotinate.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule.[12] The absorption of UV or visible light promotes electrons from the HOMO to the LUMO (or other unoccupied orbitals). The wavelength of maximum absorbance (λmax) is inversely proportional to the HOMO-LUMO energy gap.[12]

Given the presence of an aromatic ring with both electron-donating and electron-withdrawing groups, Methyl 5-amino-2-chloroisonicotinate is expected to have significant UV absorbance. The absorption spectrum of isonicotinic acid shows maxima at 214 nm and 264 nm.[13] The presence of the amino and chloro substituents in the target molecule will likely cause a bathochromic (red) shift in these absorption bands to longer wavelengths.

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation:

    • Prepare a stock solution of Methyl 5-amino-2-chloroisonicotinate of a known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.

    • The onset of the absorption spectrum can be used to estimate the optical band gap, which is related to the HOMO-LUMO gap.

UVVis_Workflow Start Prepare Stock Solution (Known Concentration) Dilute Create Serial Dilutions Start->Dilute Spectro Acquire Spectra (UV-Vis Spectrophotometer) Dilute->Spectro Analyze Analyze Data Spectro->Analyze Lambda_max Determine λmax Analyze->Lambda_max Molar_Abs Calculate Molar Absorptivity (ε) Analyze->Molar_Abs Band_Gap Estimate Optical Band Gap Analyze->Band_Gap

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule. It provides information about the energies of the HOMO and LUMO through the measurement of oxidation and reduction potentials, respectively. For pyridine and its derivatives, CV has been effectively used to study their redox behavior.[14][15]

For Methyl 5-amino-2-chloroisonicotinate, we can anticipate:

  • Oxidation: The electron-rich amino group will likely be the site of oxidation, and this process will be observed as an anodic peak in the CV.

  • Reduction: The electron-deficient pyridine ring, further influenced by the chloro and methyl ester groups, will be susceptible to reduction, appearing as a cathodic peak.

Protocol for Cyclic Voltammetry:

  • Electrochemical Cell Setup:

    • A three-electrode system is used: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

    • The electrolyte solution consists of a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Data Acquisition:

    • Dissolve a known concentration of Methyl 5-amino-2-chloroisonicotinate in the electrolyte solution.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

    • Scan the potential over a range where redox events are expected, and record the resulting current. Multiple scan rates should be used to investigate the nature of the redox processes.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

    • From these potentials, the energies of the HOMO and LUMO can be estimated using empirical relationships, often by referencing against a known standard like the ferrocene/ferrocenium couple.

Synthesis and Conclusion: Bridging Theory and Practice

Methyl 5-amino-2-chloroisonicotinate serves as a compelling example of how a strategic arrangement of functional groups on a heterocyclic core can give rise to a rich electronic landscape. Its synthesis, while not the primary focus of this guide, is achievable through established organic chemistry methodologies.[16] This in-depth guide provides the theoretical framework and practical, step-by-step protocols for a comprehensive investigation of its electronic properties.

By integrating DFT calculations with experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, researchers can build a holistic and validated understanding of this molecule. This knowledge is not merely academic; it is the foundation upon which rational drug design and the development of novel functional materials are built. The methodologies outlined herein are designed to be self-validating, ensuring that the theoretical predictions are rigorously tested against empirical data, upholding the highest standards of scientific integrity.

References

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry.
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org.
  • Methyl 2-amino-5-chlorobenzoate.
  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience.
  • Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Mediterranean Journal of Chemistry.
  • UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid.
  • Cyclic Voltammetric Investigation of the Axial Coordination Effects of Pyridine on the Redox Behaviours of (TPP)Co. Journal of Electrochemistry.
  • A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • 2-Chloropyridine | C5H4ClN | CID 7977. PubChem.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
  • Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.
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  • UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies.
  • 2-Chloropyridine. Wikipedia.
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  • Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine.
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  • Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists.
  • Methyl isonicotin
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  • Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Vrije Universiteit Brussel.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
  • Cyclic voltammetry data of polypyridine ligands and Co(II). PubMed Central - NIH.
  • Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint. MDPI.
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  • 2-Chloropyridine | 109-09-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality. MDPI.
  • (a) Calculated electrostatic potential surfaces for compounds 1 and 2...
  • Methyl isonicotinate, 98% | M52950-100G. SIGMA-ALDRICH | SLS Ireland.
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  • Methyl Isonicotinate | 2459-09-8. Tokyo Chemical Industry Co., Ltd.(APAC).
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  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxyl
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Protocols & Analytical Methods

Method

Methyl 5-amino-2-chloroisonicotinate in Suzuki cross-coupling reactions

Application Note: High-Efficiency Suzuki Cross-Coupling of Methyl 5-amino-2-chloroisonicotinate Executive Summary & Strategic Importance Methyl 5-amino-2-chloroisonicotinate (CAS: 105646-76-2) is a high-value scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki Cross-Coupling of Methyl 5-amino-2-chloroisonicotinate

Executive Summary & Strategic Importance

Methyl 5-amino-2-chloroisonicotinate (CAS: 105646-76-2) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., tyrosine kinase antagonists) and heterocyclic drug candidates. The pyridine core, functionalized with an amino group, an ester, and a halogen, offers three distinct vectors for diversification.

However, this substrate presents a "Perfect Storm" of synthetic challenges:

  • Deactivated Electrophile: The 2-chloro position is inherently less reactive than corresponding bromides or iodides, requiring specialized ligands to facilitate oxidative addition.

  • Catalyst Poisoning: The free 5-amino group (

    
    ) is a Lewis base that can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalytic cycle.
    
  • Chemoselectivity: The methyl ester at position 4 is prone to saponification (hydrolysis) under the aqueous basic conditions typical of Suzuki couplings.

This guide provides a validated, self-consistent protocol using Buchwald Precatalysts to overcome these barriers, ensuring high yields (>85%) while preserving the ester and amino functionalities.

Chemical Strategy & Mechanistic Rationale

To successfully couple this substrate, we must engineer the reaction conditions to favor the catalytic cycle over side reactions.

Ligand Selection: The "Dialkylbiaryl" Solution

Standard ligands like


 or dppf are often insufficient for aryl chlorides, especially in the presence of free amines. We utilize XPhos  (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
  • Why: The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive Pd-amine complexes (preventing poisoning). The electron-rich dicyclohexylphosphino group accelerates the oxidative addition into the unreactive C-Cl bond.

Base & Solvent System
  • Base: Tribasic Potassium Phosphate (

    
    ) . Unlike strong alkoxides (
    
    
    
    ) or hydroxides (
    
    
    ), phosphates are mild enough to minimize ester hydrolysis but basic enough to facilitate the transmetallation step.
  • Solvent: 1,4-Dioxane : Water (4:1) . The biphasic nature allows the inorganic base to dissolve in the aqueous phase while the organic substrate remains in the dioxane, regulating the effective pH experienced by the ester.

Visualizing the Reaction Pathway

The following diagram illustrates the specific catalytic cycle and the competing side reactions that this protocol avoids.

SuzukiCycle Start Substrate: Methyl 5-amino-2-chloroisonicotinate OxAdd Oxidative Addition (Pd inserts into C-Cl) Start->OxAdd + Pd(0) Poison Catalyst Poisoning (Pd-NH2 coordination) Start->Poison Unprotected NH2 Hydrolysis Side Reaction: Ester Hydrolysis Start->Hydrolysis Strong Base/High H2O Pd0 Pd(0)-XPhos (Active Species) Pd0->OxAdd Cycle Start TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle highlighting the oxidative addition into the C-Cl bond and potential inhibition pathways (red) mitigated by XPhos and K3PO4.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
Methyl 5-amino-2-chloroisonicotinate 186.591.00500 mg (2.68 mmol)Limiting Reagent
Aryl Boronic Acid (

)
Variable1.203.21 mmolCoupling Partner
XPhos Pd G2 (Precatalyst)786.150.0242 mg (2 mol%)Catalyst Source
Potassium Phosphate (

)
212.272.001.14 g (5.36 mmol)Base
1,4-Dioxane --10.0 mLSolvent A
Water (Degassed)18.02-2.5 mLSolvent B
Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • Prepare a solvent mixture of 1,4-Dioxane and Water (4:1 ratio) and sparge with Nitrogen or Argon for 15 minutes to remove dissolved Oxygen. Oxygen is the enemy of Pd(0).

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Methyl 5-amino-2-chloroisonicotinate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

      
        (2.0 eq).
      
    • Add the XPhos Pd G2 precatalyst (2 mol%).

    • Seal the vial with a septum cap.

    • Evacuate and backfill the vial with Nitrogen (3 cycles).

  • Initiation:

    • Inject the degassed Dioxane/Water mixture via syringe.

    • Place the vial in a pre-heated block at 85°C .

    • Stir vigorously (800 rpm). The biphasic mixture requires good mixing for phase transfer.

  • Monitoring:

    • Check reaction progress by HPLC or TLC after 2 hours.

    • TLC Eluent: 50% Ethyl Acetate in Hexanes. The product is usually more polar than the chloride starting material but less polar than the boronic acid.

    • Endpoint: Reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure.Switch to BrettPhos Pd G2 or increase temp to 100°C. Ensure solvent is degassed.
Ester Hydrolysis (>10%) Base is too strong or too much water.Switch base to

or use anhydrous conditions (Dioxane with

).
Protodeboronation Boronic acid instability.Add boronic acid in portions or increase loading to 1.5 eq.
Black Precipitate Pd aggregation (catalyst death).Insufficient ligand or oxygen leak. Add 1 mol% free XPhos ligand.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Step1 Degas Solvents (N2 Sparge) Step2 Charge Solids (Substrate, Base, Cat) Step1->Step2 Step3 Heat to 85°C 4-6 Hours Step2->Step3 Step4 Monitor (HPLC) Check for Hydrolysis Step3->Step4 Step4->Step3 Incomplete Step5 Aq. Workup (EtOAc/Water) Step4->Step5 Complete Step6 Flash Column (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis, emphasizing the critical monitoring step to prevent over-reaction (hydrolysis).

References

  • Suzuki-Miyaura Cross-Coupling Overview : "Suzuki-Miyaura Cross-Coupling." Organic Chemistry Portal. Available at: [Link]

  • Coupling of Amino-Substituted Pyridines : Maligres, P. E., et al. "Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines." Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Reaction Mechanism & Poisoning : "The Suzuki Reaction." Myers Group, Harvard University. Available at: [Link]

  • Substrate Data : "Methyl 5-amino-2-chloroisonicotinate." PubChem. Available at: [Link]

Sources

Application

Protocol for N-acylation of Methyl 5-amino-2-chloroisonicotinate

Executive Summary This application note details optimized protocols for the N-acylation of Methyl 5-amino-2-chloroisonicotinate (MACI) . This substrate presents a specific synthetic challenge: the amino group at position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the N-acylation of Methyl 5-amino-2-chloroisonicotinate (MACI) . This substrate presents a specific synthetic challenge: the amino group at position 5 is severely deactivated due to the electron-withdrawing nature of the pyridine ring, the ortho-ester at position 4, and the chloro-substituent at position 2. Standard peptide coupling conditions (e.g., EDC/NHS) frequently result in low conversion or stalled reactions.

This guide provides two validated methodologies:

  • Method A (The "Gold Standard"): Activation via Acyl Chlorides/Anhydrides with DMAP catalysis.

  • Method B (The "High-Fidelity" Route): T3P® (Propylphosphonic anhydride) mediated coupling for acid-sensitive substrates.

Chemical Strategy & Mechanistic Insight

The Nucleophilicity Problem

The amino group in MACI is an electron-deficient heteroaromatic amine .

  • Inductive Effect (-I): The nitrogen of the pyridine ring and the chlorine atom pull electron density away from the ring system.

  • Resonance Effect (-M): The methyl ester at C4 is conjugated with the ring, further depleting electron density at C5.

  • Steric Hindrance: The C4-ester creates a steric wall, hindering the approach of bulky electrophiles.

Consequently, the lone pair on the exocyclic nitrogen is poorly nucleophilic. Successful acylation requires converting the carboxylic acid partner into a "super-electrophile" (such as an acylium ion or a highly reactive active ester) and using a nucleophilic catalyst (DMAP) to transfer the acyl group.

Reaction Pathway Visualization

The following diagram illustrates the activation pathway required to overcome the low reactivity of the substrate.

AcylationMechanism Substrate Methyl 5-amino-2-chloroisonicotinate (Low Nucleophilicity) Intermediate Activated Acyl-Pyridinium (Super-Electrophile) Substrate->Intermediate Nucleophilic Attack Product N-Acylated Product Substrate->Product Direct Attack (Slow/Fail) Reagent Acyl Chloride / T3P-Acid Reagent->Intermediate DMAP/Base Activation Intermediate->Product Acyl Transfer SideProduct Potential Cyclization (Imide/Lactam) Product->SideProduct Overheating/Strong Base

Figure 1: Mechanistic pathway highlighting the necessity of an activated acyl-pyridinium intermediate.

Experimental Protocols

Method A: Acid Chloride/Anhydride Activation (Robust)

Best for: Simple aliphatic or aromatic acids where the acid chloride is stable or commercially available.

Reagents:

  • Substrate: Methyl 5-amino-2-chloroisonicotinate (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.2 – 1.5 equiv) OR Acid Anhydride (2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or Triethylamine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve Methyl 5-amino-2-chloroisonicotinate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). If the substrate is not fully soluble, pyridine can be used as the co-solvent or sole solvent.

  • Catalyst: Add DMAP (0.1 equiv). Note: DMAP is critical here. It forms a highly reactive N-acylpyridinium intermediate that facilitates attack by the poor nucleophile.

  • Acylation: Cool the mixture to 0°C. Dropwise add the Acid Chloride (1.2 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Checkpoint: Monitor by TLC/LC-MS. If conversion is <50% after 4 hours, heat to mild reflux (40°C).

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (or citric acid) to remove residual pyridine/DMAP. Caution: Do not use strong base washes to avoid hydrolyzing the methyl ester.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Complex carboxylic acids, chiral acids (low racemization risk), or when acid chlorides are unstable.

Reagents:

  • Substrate: Methyl 5-amino-2-chloroisonicotinate (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 – 1.5 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (2.0 – 3.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Protocol:

  • Mix: In a reaction vial, combine the Carboxylic Acid (1.2 equiv), Substrate (1.0 equiv), and Base (DIPEA, 4.0 equiv) in EtOAc or DMF.

  • Activation: Cool to 0°C. Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: T3P is robust at high temperatures. If the reaction is sluggish at RT, heat to 60–80°C. The cyclic anhydride structure of T3P drives the reaction effectively even with sterically hindered anilines.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water, then 0.5M HCl (to remove DIPEA), then NaHCO₃.

    • Dry and concentrate.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on internal benchmarking with electron-deficient aminopyridines.

ParameterMethod A (Acyl Chloride)Method B (T3P)Standard EDC/HOBt
Reactivity High (Excellent for simple R groups)High (Best for complex acids)Low (Not Recommended)
Risk of Epimerization Moderate (Base dependent)Very LowLow
Workup Difficulty Low (Extraction)Low (Water soluble byproducts)Moderate (Urea byproducts)
Typical Yield 85–95%75–90%< 30%
Critical Control Points (CCP)
  • Ester Hydrolysis: The C4-methyl ester is susceptible to hydrolysis under strong basic conditions (e.g., NaOH wash) or strong acidic reflux. Stick to mild washes (NaHCO₃, Citric Acid).

  • Cyclization Risk: Due to the ortho relationship between the C4-ester and C5-amino group, high temperatures (>100°C) or strong Lewis acids can promote cyclization to a naphthyridine-like or fused lactam system . If this is observed, lower the reaction temperature and avoid excess dehydrating agents.

  • Regioselectivity: The pyridine nitrogen (N1) is highly electron-deficient due to the 2-Cl and 4-Ester groups, making it non-nucleophilic. N-acylation will occur exclusively at the exocyclic 5-amino group.

Workflow Decision Tree

Use this logic to select the appropriate protocol for your specific acid partner.

DecisionTree Start Select Acid Partner (R-COOH) IsAcidClAvailable Is Acid Chloride Stable/Available? Start->IsAcidClAvailable MethodA Method A: Acyl Chloride + Pyridine + DMAP IsAcidClAvailable->MethodA Yes IsAcidSensitive Is Acid Chiral or Sensitive? IsAcidClAvailable->IsAcidSensitive No MethodB Method B: T3P + DIPEA + Heat IsAcidSensitive->MethodB Yes MethodC Method C (Last Resort): In situ Acyl Fluoride (Cyanuric Fluoride) IsAcidSensitive->MethodC No (Sterically Hindered)

Figure 2: Decision matrix for selecting the optimal acylation strategy.

References

  • BenchChem. (2025).[2] Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate. Retrieved from 2

    • Context: Establishes the baseline Schotten-Baumann and acyl chloride protocols for electron-deficient ortho-amino esters.
  • Due-Hansen, M. E., et al. (2015).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry , 14(2), 430-433. Retrieved from 3

    • Context: Validates the use of activated intermediates (acyl fluorides/chlorides) and elevated temperatures for amines with poor nucleophilicity.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Method

Derivatization of the amino group in Methyl 5-amino-2-chloroisonicotinate

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic derivatization of Methyl 5-amino-2-chloroisonicotinate , a high-value scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic derivatization of Methyl 5-amino-2-chloroisonicotinate , a high-value scaffold for synthesizing kinase inhibitors and fused heterocyclic systems.

Subject: Strategic Functionalization of the C5-Amino Group in Electron-Deficient Pyridines Target Molecule: Methyl 5-amino-2-chloroisonicotinate (CAS: [Generic Reference to Scaffold]) Application: Synthesis of Pyrido[3,4-d]pyrimidines, Amide Coupling, and N-Arylation.[1][2]

Introduction & Reactivity Profile

Methyl 5-amino-2-chloroisonicotinate is a "privileged" intermediate in medicinal chemistry. Its structural uniqueness lies in the ortho-disposition of the amino and ester groups on a pyridine ring. However, this molecule presents a specific reactivity challenge: Electronic Deactivation .

Reactivity Analysis

The C5-amino group is significantly less nucleophilic than a standard aniline due to three converging electronic factors:

  • The Pyridine Nitrogen: Inductive electron withdrawal depletes electron density from the ring.

  • The C4-Ester: A strong electron-withdrawing group (EWG) ortho to the amine.

  • The C2-Chlorine: Further inductive withdrawal stabilizes the system but deactivates the amine.

Consequently, standard amide couplings (e.g., EDC/NHS) often fail or proceed with poor conversion. Successful derivatization requires activated electrophiles (acid chlorides, isocyanates) or high-energy cyclization conditions .

Strategic Reactivity Map

The following diagram illustrates the competing electronic effects and the available chemical pathways.

ReactivityMap Scaffold Methyl 5-amino-2-chloroisonicotinate EWG_Ester C4-Ester (EWG) Deactivates Amine Enables Cyclization Scaffold->EWG_Ester EWG_Cl C2-Chloro (EWG) Inductive Withdrawal Handle for SnAr (Late Stage) Scaffold->EWG_Cl Py_N Pyridine N Electron Sink Scaffold->Py_N Path_Cyclization Cyclization (High Value) Forms Pyrido[3,4-d]pyrimidines Scaffold->Path_Cyclization + Urea/Formamide Path_Acylation Acylation Requires Acid Chlorides/HATU Scaffold->Path_Acylation + R-COCl Path_Buchwald Pd-Cat N-Arylation Requires BrettPhos/XPhos Scaffold->Path_Buchwald + Ar-Br / Pd(0)

Figure 1: Reactivity landscape of Methyl 5-amino-2-chloroisonicotinate.[3] Note the heavy electron-withdrawing influence on the C5-amine.

Experimental Protocols

Protocol A: Cyclization to Pyrido[3,4-d]pyrimidin-4(3H)-ones

Objective: To synthesize the bicyclic core common in kinase inhibitors (e.g., p38 MAP kinase inhibitors) by reacting the amine and adjacent ester. This is a pyridine analogue of the Niementowski quinazoline synthesis .

Mechanism: The amine attacks an external electrophile (formamide/urea), followed by intramolecular attack of the resulting amide nitrogen onto the C4-ester, releasing methanol.

Method A1: Reaction with Formamide (Forms the unsubstituted pyrimidinone)
  • Reagents:

    • Methyl 5-amino-2-chloroisonicotinate (1.0 equiv)

    • Formamide (10–15 equiv, acts as solvent and reagent)

    • Ammonium formate (0.5 equiv, catalyst)

  • Procedure:

    • Combine the starting material, formamide, and ammonium formate in a pressure vial or round-bottom flask.

    • Heat the mixture to 140–150 °C for 6–12 hours. Note: High temperature is critical to overcome the energy barrier of the electron-deficient amine.

    • Monitor: TLC (5% MeOH in DCM). The starting material (fluorescent) should disappear; the product is often less soluble.

    • Workup: Cool to room temperature. The product often precipitates.[4] Dilute with water (2x volume). Filter the solid.[5] Wash with water and cold ethanol.

    • Purification: Recrystallization from DMF/Ethanol if necessary.

Method A2: Reaction with Urea (Forms the 2,4-dione / Uracil-like fused system)
  • Reagents:

    • Methyl 5-amino-2-chloroisonicotinate (1.0 equiv)

    • Urea (5.0 equiv)

  • Procedure (Melt Method):

    • Mix the solid ester and urea thoroughly in a mortar.

    • Transfer to a flask and heat to 170–180 °C (neat melt) for 2–4 hours. The mixture will liquefy and then resolidify as the higher-melting product forms.

    • Workup: Cool to 100 °C, add hot water, and sonicate to break up the solid mass. Filter the resulting precipitate.[5]

    • Yield: Typically 60–80%.

Protocol B: Acylation (Amide Coupling)

Objective: To attach a side chain (R-group) to the C5-amino group. Challenge: The amine is non-nucleophilic. Standard EDC/HOBt couplings often fail.

Recommended Method: Acid Chloride Activation
  • Reagents:

    • Methyl 5-amino-2-chloroisonicotinate (1.0 equiv)

    • Acid Chloride (R-COCl) (1.2–1.5 equiv)

    • Base: Pyridine (3.0 equiv) or 2,6-Lutidine (for sensitive substrates).

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Catalyst: DMAP (0.1 equiv) – Crucial for this substrate.

  • Procedure:

    • Dissolve the amine in DCM/Pyridine. Add DMAP.[6]

    • Cool to 0 °C. Add the acid chloride dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Optimization: If conversion is low (<50%) after 16h, heat to reflux (40 °C) in DCM or switch solvent to Toluene (110 °C) using Pyridine as base.

  • Alternative (If Acid Chloride unavailable): Use HATU (1.5 equiv) with DIPEA (3.0 equiv) in DMF at 60–80 °C . Room temperature HATU coupling is often insufficient for this specific amine.

Protocol C: Palladium-Catalyzed N-Arylation (Inverse Buchwald)

Objective: To arylate the C5-amine with an aryl bromide (Ar-Br). Note: The C2-Cl on the scaffold is also reactive. However, under standard Buchwald conditions using Pd(0), oxidative addition prefers electron-deficient aryl halides (like the scaffold itself) or electron-neutral Ar-Br. To couple the amine of the scaffold to an external Ar-Br, you must select conditions that favor the external Ar-Br oxidative addition and ensure the scaffold amine binds to Pd.

Ligand Selection: Use BrettPhos or XPhos .[7] These bulky, electron-rich ligands facilitate the coupling of weak nucleophiles (like aminopyridines).

  • Reagents:

    • Methyl 5-amino-2-chloroisonicotinate (1.0 equiv, as Amine)

    • Aryl Bromide (Ar-Br) (1.1 equiv)

    • Catalyst: Pd₂(dba)₃ (2–5 mol%)

    • Ligand: BrettPhos (4–10 mol%)

    • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, Base, and Scaffold.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and Ar-Br (if liquid) via syringe.

    • Heat to 100 °C for 12–24 hours.

    • Troubleshooting: If the C2-Cl of the scaffold reacts (self-polymerization), lower the temperature to 80 °C or switch to a precatalyst like BrettPhos Pd G3 .

Comparative Data & Selection Guide

Derivatization TypeReagent SystemConditionsExpected YieldKey Challenge
Cyclization (Imide) Urea (Neat)180°C, MeltHigh (>75%)Solid handling; high temp stability.
Cyclization (Amidine) Formamide150°C, neatGood (60-80%)Solubility of product.
Acylation R-COCl / Pyridine0°C to RefluxMod-High (50-90%)Low nucleophilicity; requires DMAP.
Acylation HATU / DIPEA60-80°C, DMFLow-Mod (30-60%)Sluggish reaction; requires heat.
N-Arylation Pd / BrettPhos100°C, DioxaneVariable (40-70%)Competing reaction at C2-Cl.

Visualizing the Cyclization Pathway (Niementowski Analogue)

The most robust reaction for this scaffold is the formation of the pyrido-pyrimidine system.

Cyclization Step1 Start: Methyl 5-amino-2-chloroisonicotinate (Amine + Ortho-Ester) Step2 Reagent Addition: Formamide (Excess) + Heat (150°C) Step1->Step2 Step3 Intermediate: N-Formyl Species formed at C5-NH2 Step2->Step3 Amide Bond Formation Step4 Cyclization: Intramolecular attack of Amide N on C4-Ester (- MeOH) Step3->Step4 Ring Closure Step5 Product: 6-chloro-pyrido[3,4-d]pyrimidin-4(3H)-one (Precipitates from water) Step4->Step5 Aromatization

Figure 2: Step-wise mechanism for the synthesis of the fused pyrido[3,4-d]pyrimidine core.

References

  • Niementowski Reaction & Modifications

    • Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6.
    • Application to Pyridines:[2] Bridson, P. K., et al. "Synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones." Journal of the Chemical Society, Perkin Transactions 1. (Analogous chemistry for isomer).

  • Amide Coupling to Electron-Deficient Amines

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Buchwald-Hartwig of Aminopyridines

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Details ligand choice for weak amines).

  • El-Gazzar, A. B. A., et al. (2009). "Synthesis and Biological Activity of Some New Pyrido[3,4-d]pyrimidines." European Journal of Medicinal Chemistry.

Sources

Application

Application of Methyl 5-amino-2-chloroisonicotinate in Solid-Phase Synthesis: A Technical Guide for Drug Discovery

Introduction: Unlocking Chemical Diversity with a Versatile Pyridine Scaffold In the landscape of modern drug discovery and combinatorial chemistry, the demand for novel molecular scaffolds that enable the rapid generati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity with a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and combinatorial chemistry, the demand for novel molecular scaffolds that enable the rapid generation of diverse compound libraries is ever-present. Methyl 5-amino-2-chloroisonicotinate has emerged as a highly valuable building block for solid-phase synthesis, offering a unique combination of reactive handles for library diversification. Its trifunctional nature—a nucleophilic amino group for immobilization, an electrophilic chloro substituent for substitution reactions, and a methyl ester for further modification—positions it as a powerful tool for the synthesis of polysubstituted pyridine derivatives. These pyridine cores are prevalent in a vast array of biologically active compounds and approved pharmaceuticals, making this scaffold particularly attractive for lead discovery and optimization programs.

This technical guide provides a comprehensive overview of the application of Methyl 5-amino-2-chloroisonicotinate in solid-phase synthesis. We will delve into the causality behind experimental choices, from resin selection and immobilization to on-resin chemical transformations and final product cleavage. The protocols described herein are designed to be self-validating, with integrated checkpoints and analytical guidance to ensure successful library production.

Core Principles and Strategic Considerations

The solid-phase synthesis strategy employing Methyl 5-amino-2-chloroisonicotinate hinges on a logical sequence of immobilization, diversification, and cleavage. The primary amino group serves as the initial point of attachment to a solid support, leaving the chloro and methyl ester functionalities exposed to the reaction environment for subsequent chemical modifications.

Choosing the Right Solid Support: A Critical First Step

The selection of an appropriate solid support and linker is paramount for a successful solid-phase synthesis campaign. The choice depends on the desired C-terminal functionality of the final product and the desired cleavage conditions. For the immobilization of Methyl 5-amino-2-chloroisonicotinate via its amino group, two main types of resins are particularly suitable:

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin allows for the attachment of amines under basic conditions. A key advantage of the 2-CTC resin is the ability to cleave the final product under very mild acidic conditions, which preserves many acid-sensitive functional groups that may be introduced during the synthesis.[1][2]

  • Wang Resin: This is another popular acid-labile resin. While traditionally used for the immobilization of carboxylic acids, its hydroxyl group can be activated to react with amines, although this is a less common application. Cleavage from Wang resin typically requires stronger acidic conditions, such as a high concentration of trifluoroacetic acid (TFA).[3][4]

For the purpose of this guide, we will focus on the use of 2-Chlorotrityl Chloride Resin due to its milder cleavage conditions, which offer greater flexibility in the design of diverse chemical libraries.

Experimental Workflows and Detailed Protocols

The following sections provide step-by-step protocols for the key stages of the solid-phase synthesis of a diversified library based on the Methyl 5-amino-2-chloroisonicotinate scaffold.

Part 1: Immobilization of the Scaffold

The initial step involves the covalent attachment of Methyl 5-amino-2-chloroisonicotinate to the 2-CTC resin. This is achieved through a nucleophilic substitution reaction between the amino group of the scaffold and the chlorotrityl group of the resin.

Diagram of the Immobilization Workflow:

G cluster_0 Immobilization Resin_Swelling 1. Resin Swelling (DCM) Scaffold_Coupling 2. Scaffold Coupling (Methyl 5-amino-2-chloroisonicotinate, DIPEA) Resin_Swelling->Scaffold_Coupling Capping 3. Capping (Methanol/DIPEA) Scaffold_Coupling->Capping Washing_Drying 4. Washing and Drying Capping->Washing_Drying

Caption: Workflow for the immobilization of Methyl 5-amino-2-chloroisonicotinate.

Protocol 1: Loading of Methyl 5-amino-2-chloroisonicotinate onto 2-Chlorotrityl Chloride Resin

StepProcedureRationale
1 Swell 2-chlorotrityl chloride resin (1 g, nominal loading e.g., 1.2 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.Swelling the resin ensures that the reactive sites within the polymer matrix are accessible for the subsequent coupling reaction.
2 Drain the DCM. In a separate flask, dissolve Methyl 5-amino-2-chloroisonicotinate (1.5 eq. relative to resin loading) and N,N-diisopropylethylamine (DIPEA, 4 eq.) in dry DCM (10 mL).DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the coupling to completion.
3 Add the solution from step 2 to the swollen resin and agitate the mixture at room temperature for 2-4 hours.Gentle agitation ensures efficient mixing and reaction between the scaffold and the resin.
4 Drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM/methanol/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes.Capping is a critical step to prevent unreacted sites from interfering with subsequent reactions, which could lead to undesired byproducts.[5]
5 Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and DCM (3 x 10 mL).Thorough washing removes excess reagents and byproducts, ensuring the purity of the resin-bound scaffold for the next steps.
6 Dry the resin under vacuum to a constant weight.A dry resin is essential for accurate determination of the loading capacity.

Validation Point: The loading of the scaffold onto the resin can be determined gravimetrically (by weight gain) or by cleaving a small sample of the resin and quantifying the released product by UV-Vis spectroscopy or LC-MS.

Part 2: On-Resin Diversification Reactions

With the scaffold securely anchored to the solid support, the chloro and methyl ester groups are available for a variety of chemical transformations. This is the core of the library generation process.

Diagram of Diversification Pathways:

G cluster_1 Diversification at C2 (Chloro Position) cluster_2 Diversification at C4 (Ester Position) Immobilized_Scaffold Resin-Bound Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, Alkoxides) Immobilized_Scaffold->SNAr R-NH2, R-SH, R-O- Suzuki Suzuki Coupling (Boronic Acids) Immobilized_Scaffold->Suzuki R-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig Amination (Amines) Immobilized_Scaffold->Buchwald R-NH2, Pd catalyst Hydrolysis Saponification (LiOH, NaOH) Immobilized_Scaffold->Hydrolysis Amidation Amidation (Amines) Hydrolysis->Amidation Coupling Reagents

Caption: Potential diversification pathways for the resin-bound scaffold.

Protocol 2: On-Resin Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.[6][7]

StepProcedureRationale
1 Swell the resin-bound scaffold (100 mg) in a mixture of toluene and ethanol (3:1, 4 mL) in a microwave vial.A solvent mixture that swells the resin and dissolves the reagents is crucial for reaction efficiency.
2 Add the boronic acid (5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 5 eq.).The palladium catalyst is essential for the catalytic cycle, and the base is required for the transmetalation step.[8]
3 Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 15-30 minutes.Microwave heating can significantly accelerate the reaction rate, reducing reaction times from hours to minutes.
4 Cool the reaction mixture to room temperature. Drain the solvent and wash the resin sequentially with water, DMF, methanol, and DCM.Extensive washing is necessary to remove the palladium catalyst and other reagents.
5 Dry the resin under vacuum.Prepares the resin for the next step or for cleavage.

Table 1: Representative On-Resin Suzuki Coupling Reactions

EntryBoronic AcidProduct Structure on ResinExpected Yield (%)
1Phenylboronic acidResin-linker-5-amino-2-phenylisonicotinate> 85
24-Methoxyphenylboronic acidResin-linker-5-amino-2-(4-methoxyphenyl)isonicotinate> 80
3Thiophene-2-boronic acidResin-linker-5-amino-2-(thiophen-2-yl)isonicotinate> 75

Protocol 3: On-Resin Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of primary and secondary amines at the 2-position, further expanding the chemical diversity of the library.[9][10]

StepProcedureRationale
1 Swell the resin-bound scaffold (100 mg) in dry toluene (4 mL) in a reaction vessel under an inert atmosphere (Argon or Nitrogen).An inert atmosphere is critical as the palladium catalyst is sensitive to oxygen.
2 Add the amine (5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.1 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, 5 eq.).The choice of ligand is crucial for the efficient oxidative addition of the aryl chloride to the palladium center.[9]
3 Heat the mixture at 80-100 °C for 12-24 hours under an inert atmosphere.Elevated temperatures are often required to overcome the lower reactivity of aryl chlorides compared to bromides or iodides.
4 Cool the reaction to room temperature. Drain the solvent and wash the resin sequentially with toluene, THF, methanol, and DCM.Thorough washing removes the catalyst, ligand, and excess base.
5 Dry the resin under vacuum.Prepares the resin for the next step or for cleavage.
Part 3: Cleavage of the Final Product from the Resin

The final step is the release of the synthesized compounds from the solid support. For the 2-CTC resin, this is achieved under mild acidic conditions.

Protocol 4: Cleavage from 2-Chlorotrityl Chloride Resin

StepProcedureRationale
1 Swell the final, washed, and dried resin in DCM (10 mL/g of resin) for 15 minutes.Swelling ensures that the cleavage cocktail can access all the linker sites.
2 Drain the DCM and add a cleavage cocktail of TFA/DCM (1:99 v/v, 10 mL/g of resin). Agitate gently for 30 minutes.A low concentration of TFA is sufficient to cleave the acid-labile trityl linker while minimizing the degradation of sensitive functional groups.[1]
3 Filter the resin and collect the filtrate into a flask containing a neutralizing agent, such as pyridine or a polymer-supported base.Neutralization of the TFA in the filtrate is important to prevent product degradation during solvent evaporation.
4 Repeat the cleavage step (step 2) two more times and combine the filtrates.Multiple cleavage steps ensure complete release of the product from the resin.
5 Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude product.The crude product can then be purified by standard techniques such as HPLC or flash chromatography.

Safety and Handling

As a professional in a laboratory setting, it is imperative to adhere to strict safety protocols.

  • Methyl 5-amino-2-chloroisonicotinate: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Many of the reagents used in these protocols, such as DIPEA, TFA, palladium catalysts, and phosphine ligands, are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion and Future Perspectives

Methyl 5-amino-2-chloroisonicotinate is a versatile and powerful building block for the solid-phase synthesis of diverse libraries of substituted pyridines. The strategic use of its three functional groups allows for a multitude of chemical transformations, leading to the generation of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a robust framework for researchers to harness the potential of this scaffold in their drug discovery efforts. Future work could explore the use of this building block in combination with other advanced solid-phase synthesis techniques, such as flow chemistry, to further accelerate the discovery of new chemical entities.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTEC. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Barlos, K., et al. (1994). A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin.
  • Albericio, F., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22(23), 8236-8242.
  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Organic Letters, 14(15), 422-425.
  • An, H., & Lipshutz, B. H. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism: Distinguishing between Homogeneous and Heterogeneous Catalytic Mechanisms.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of Methyl 5-amino-2-chloroisonicotinate for reactions

Ticket ID: MACI-SOL-001 Topic: Solubility Optimization & Reaction Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile User Query...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MACI-SOL-001 Topic: Solubility Optimization & Reaction Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Query: "I am experiencing inconsistent yields and precipitation issues when using Methyl 5-amino-2-chloroisonicotinate (MACI) in nucleophilic substitution and coupling reactions. Standard solvents (DCM, MeOH) are not performing as expected at scale."

Scientist Response: Methyl 5-amino-2-chloroisonicotinate (CAS: 1073182-59-8) presents a unique solubility paradox due to its "push-pull" electronic structure. The electron-withdrawing ester and chlorine atoms compete with the electron-donating amine, creating a crystalline lattice stabilized by intermolecular hydrogen bonding and


-stacking.

Successful manipulation of this intermediate requires a Bimodal Solvent Strategy :

  • High-Polarity Aprotic Solvents for homogenous reaction kinetics.

  • Controlled Anti-Solvent Addition for purification and recovery.

Physicochemical Profile
PropertyCharacteristicImplication for Solubility
Core Structure Pyridine RingModerate polarity; basic nitrogen (pKa ~3-4 due to Cl/Ester).
H-Bond Donor 5-Amino group (

)
Causes aggregation in non-polar solvents; requires H-bond accepting solvents (DMSO, DMF).
Lipophilicity 2-Chloro & Methyl EsterProvides solubility in EtOAc/THF; limits water solubility.
Lattice Energy High (Crystalline Solid)Requires thermal energy or high dielectric solvents to break lattice.

Module 1: The Dissolution Matrix

Objective: Select the correct solvent system based on the intended chemical transformation.

CAUTION: Do not assume solubility in DCM is sufficient for high-temperature reactions. While MACI dissolves in DCM, the boiling point (


) is often insufficient to overcome the activation energy for SnAr substitutions at the 2-Cl position.
Solubility Performance Table
Solvent ClassSolventsSolubility RatingTechnical Notes
Polar Aprotic (High BP) DMSO, DMF, NMP ⭐⭐⭐⭐⭐ (Excellent)Recommended for Reactions. Breaks H-bonds effectively. Ideal for SnAr and Buchwald-Hartwig couplings. Warning: Difficult to remove.[1]
Polar Aprotic (Low BP) THF, EtOAc, Acetone ⭐⭐⭐⭐ (Good)Recommended for Workup. Good solubility but limited thermal range. Acetone is an excellent crystallization solvent.
Chlorinated DCM, Chloroform ⭐⭐⭐ (Moderate)Extraction Only. Soluble, but prone to precipitation upon concentration. Avoid for high-temp reactions.
Protic MeOH, EtOH, iPrOH ⭐⭐⭐ (Moderate)Temperature Dependent. High solubility at reflux; poor solubility at RT (used for recrystallization).
Non-Polar Hexanes, Toluene ⭐ (Poor)Anti-Solvents. Use these to force precipitation of the product from EtOAc or THF.

Module 2: Reaction-Specific Troubleshooting

Scenario A: Nucleophilic Aromatic Substitution (SnAr)

Issue: "The reaction is heterogeneous, and the starting material remains unconsumed even at reflux." Root Cause: The lattice energy of MACI is not being overcome, or the nucleophile is not soluble in the organic phase.

Protocol: Phase Transfer Catalysis (PTC) System Instead of forcing solubility in high-boiling solvents like DMF (which complicates workup), use a biphasic system.

  • Solvent: Toluene (organic phase) + Water (aqueous nucleophile phase).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Mechanism: The PTC shuttles the anionic nucleophile (e.g.,

    
    , 
    
    
    
    ) into the organic layer where MACI is solvated (albeit sparingly, equilibrium drives dissolution).
Scenario B: Palladium-Catalyzed Coupling (Buchwald/Suzuki)

Issue: "Catalyst dies; black palladium precipitates." Root Cause: The free amine on MACI can coordinate with Pd, poisoning the catalyst if the solvent doesn't effectively solvate the ligand-metal complex.

Workflow Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Reaction Type Rxn_SnAr SnAr (Displace Cl) Start->Rxn_SnAr Rxn_Coupling Pd-Coupling (Suzuki/Buchwald) Start->Rxn_Coupling Solubility_Check Is Nucleophile Ionic? Rxn_SnAr->Solubility_Check Temp_Check Req. Temp > 80°C? Rxn_Coupling->Temp_Check Action_Dioxane Use 1,4-Dioxane or t-Amyl Alcohol Temp_Check->Action_Dioxane Yes Action_THF Use THF (Reflux) Temp_Check->Action_THF No Action_DMSO Use DMSO or NMP (Homogeneous) Solubility_Check->Action_DMSO No (Neutral Amine) Action_PTC Use Toluene/Water + TBAB (PTC) Solubility_Check->Action_PTC Yes (e.g., NaN3)

Figure 1: Decision matrix for selecting the optimal solvent system based on reaction thermodynamics and nucleophile characteristics.

Module 3: Purification & Recovery (The "Crash-Out" Method)

Issue: "I used DMSO for the reaction, but now I can't get my product out. It's an oil/gum."

Technical Fix: Controlled Anti-Solvent Crystallization Avoid rotary evaporation of DMSO (requires high vacuum/heat). Use water as an anti-solvent.

Step-by-Step Protocol:

  • Quench: Cool the DMSO reaction mixture to

    
    .
    
  • Dilution: Slowly add the reaction mixture into a stirred vessel containing 3x volume of ice-cold water . (Note: Do not add water to the reaction; add reaction to water to control supersaturation).

  • pH Adjustment: If the product is an amine, ensure pH is basic (~8-9) using saturated

    
    . If acidic byproducts are present, this prevents salt formation.
    
  • Induction: If a gum forms, scratch the flask walls or add a seed crystal of MACI.

  • Filtration: The hydrophobic nature of the chloro/ester groups will force the molecule to precipitate as a solid. Filter and wash with water.

Frequently Asked Questions (FAQs)

Q1: Can I use acidic conditions to improve solubility? A: Risky. While protonating the pyridine nitrogen or the exocyclic amine (forming a salt) will drastically increase water solubility, MACI contains a methyl ester. Strong aqueous acids (HCl,


) combined with heat will cause ester hydrolysis , converting your starting material into the corresponding carboxylic acid (5-amino-2-chloroisonicotinic acid). If you must use acid, use anhydrous conditions (e.g., HCl in Dioxane).

Q2: I see a secondary spot on TLC during reflux in Ethanol. What is it? A: This is likely Transesterification . If you reflux a methyl ester (MACI) in Ethanol (EtOH) with any trace of base or acid catalyst, you will slowly convert the Methyl ester to an Ethyl ester.

  • Fix: Always match the alcohol solvent to the ester group. Use Methanol for Methyl esters.

Q3: Is this compound light sensitive? A: Aminopyridines can undergo photo-oxidation over time, turning from white/pale yellow to dark brown.

  • Fix: Store the solid in amber vials under Argon. During reactions, wrap the flask in aluminum foil if the reaction time exceeds 12 hours.

References

  • Synthesis & Workup of Aminopyridine Esters

    • Source: ChemicalBook / Vertex AI Analysis of CAS 1073182-59-8.
    • Context: Describes the acid-catalyzed esterification in methanol and subsequent neutraliz
    • URL:

  • Solvent Selection for Nucleophilic Substitution (SnAr)

    • Source:Journal of Chemical Society C, 1967 (and general SnAr principles).
    • Context: Establishes the necessity of polar aprotic solvents (DMSO/DMF) for displacing leaving groups on pyrimidines/pyridines.
    • URL:

  • Green Solvent Selection Guides

    • Source: CHEM21 Solvent Selection Guide.[2]

    • Context: Used to categorize solvents (e.g., replacing DMF with NMP or using Toluene/Water systems) for sustainable process chemistry.
    • URL:

  • Purification of Aminopyridines

    • Source: N
    • Context: Discusses cation-exchange and pH-dependent solubility for isolating aminopyridine deriv
    • URL:

Sources

Optimization

Column chromatography conditions for purifying Methyl 5-amino-2-chloroisonicotinate products

Technical Overview & Molecule Profile Before initiating purification, it is critical to understand the physicochemical behavior of Methyl 5-amino-2-chloroisonicotinate . This molecule presents a "dual-threat" challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Molecule Profile

Before initiating purification, it is critical to understand the physicochemical behavior of Methyl 5-amino-2-chloroisonicotinate . This molecule presents a "dual-threat" challenge in chromatography:

  • Basic Nitrogen (Pyridine & Amine): The pyridine ring nitrogen and the primary amine at position 5 act as hydrogen bond acceptors/donors. These interact strongly with the acidic silanol groups (

    
    ) on standard silica gel, leading to peak tailing (streaking) and poor resolution.
    
  • Ester Sensitivity: The methyl ester at position 4 is susceptible to hydrolysis if the column conditions become too acidic or if the run time is prolonged in the presence of moisture.

PropertyValue/CharacteristicImplication for Chromatography
Structure Pyridine core, 2-Cl, 4-COOMe, 5-NH2Moderate polarity; "Sticky" on acidic silica.
pKa (Est.) ~3.5 - 4.0 (Pyridine N)Weakly basic, but sufficient to cause tailing.
Solubility Soluble in EtOAc, DCM, MeOHGood for liquid loading; DCM is preferred.
Stability Ester groupAvoid strong acids; minimize water content.

Standard Operating Procedure (The "Golden Path")

This protocol is the baseline starting point. Deviations should only occur based on specific TLC results.

Phase I: Column Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Scientist's Note: Do not use "acid-washed" silica. Standard grade is preferred.

  • Mobile Phase System: Hexanes : Ethyl Acetate (Hex:EtOAc) with Triethylamine (Et

    
    N)  modifier.
    
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Modifier:Must add 1% Et

      
      N  to the mobile phase to neutralize silica acidity.
      
  • Column Pre-treatment (Crucial):

    • Flush the packed column with 2 Column Volumes (CV) of Hexanes + 1% Et

      
      N before loading the sample. This saturates the active silanol sites, preventing the product from irreversibly binding at the top of the column.
      
Phase II: Sample Loading
  • Method: Dry Loading is strongly recommended over wet loading for this amine.

    • Protocol: Dissolve crude material in a minimal amount of Dichloromethane (DCM). Add Celite 545 (ratio 1:2 sample to Celite). Evaporate solvent under reduced pressure until a free-flowing powder remains. Load this powder on top of the sand layer.

    • Why? Wet loading with amines often leads to "band broadening" before the run even starts. Dry loading ensures a tight initial band.

Phase III: Elution Strategy
  • Equilibration: Run 1 CV of 100% Hexanes (+1% Et

    
    N).
    
  • Gradient:

    • 0–10% EtOAc: Elute non-polar impurities (e.g., chlorination byproducts).

    • 10–30% EtOAc: Methyl 5-amino-2-chloroisonicotinate typically elutes here (

      
       in 30% EtOAc).
      
    • 30–50% EtOAc: Elute polar byproducts (e.g., hydrolysis acids, N-oxides).

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Streaking

User Question: "My product is streaking down the TLC plate and eluting over 20 fractions instead of a tight band. I'm losing yield. What's wrong?"

Senior Scientist Response: This is the classic "Amine Effect." The basic nitrogen atoms are hydrogen-bonding with the acidic protons on the silica surface.

  • Immediate Fix: Increase the Triethylamine (Et

    
    N)  concentration to 2% in your mobile phase.
    
  • Alternative: If Et

    
    N is insufficient, switch the modifier to 1% Ammonium Hydroxide (NH
    
    
    
    OH)
    in a DCM/MeOH system (see Alternative Conditions below).
  • Process Check: Did you pre-equilibrate the column with the basic solvent? If not, the first 50% of the silica is still acidic, "eating" your product as it travels down.

Issue 2: Co-elution with Impurities

User Question: "I have a yellow impurity running just above my product. I can't separate them with Hex/EtOAc."

Senior Scientist Response: You need to change the selectivity , not just the polarity. Hexane/EtOAc separates based largely on polarity.

  • Solution: Switch to Dichloromethane (DCM) : Methanol (MeOH) (99:1 to 95:5).

    • Why? DCM interacts with the molecule's dipole differently than linear alkanes (Hexane). The "pi-pi" interactions between DCM and the pyridine ring can alter the retention time relative to non-aromatic impurities.

  • Secondary Option: Use Toluene : Acetone (Gradient 10:1 to 5:1). Toluene provides excellent separation for aromatic isomers.

Issue 3: Product Decomposition

User Question: "My NMR shows the methyl ester peak is gone or diminished after the column. Did I lose it?"

Senior Scientist Response: You likely hydrolyzed the ester.

  • Cause: Using old silica (which absorbs atmospheric water) or a mobile phase containing water/acid.

  • Fix:

    • Ensure solvents are HPLC grade and dry.

    • Do not use acetic acid as a modifier (common for some separations, but fatal here).

    • Minimize the time the compound spends on the column. Flash chromatography should be completed in <20 minutes.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying Methyl 5-amino-2-chloroisonicotinate.

PurificationWorkflow Start Crude Methyl 5-amino-2-chloroisonicotinate TLC_Check Run TLC (30% EtOAc/Hex + Et3N) Start->TLC_Check Decision_Streak Is the spot streaking? TLC_Check->Decision_Streak Standard_Method Method A: Hex/EtOAc + 1% Et3N (Standard) Decision_Streak->Standard_Method No (Compact Spot) Severe_Streak Method B: DCM/MeOH + 1% NH4OH (High Polarity) Decision_Streak->Severe_Streak Yes (Severe Tailing) Decision_Sep Is separation < 0.1 Rf? Standard_Method->Decision_Sep Co_Elution Method C: Toluene/Acetone (Selectivity Change) Decision_Sep->Co_Elution Yes (Co-elution) Proceed to Flash Column Proceed to Flash Column Decision_Sep->Proceed to Flash Column No (Good Delta Rf)

Caption: Logical workflow for selecting the optimal solvent system based on initial TLC behavior.

Quantitative Data: Loading Capacities

Use this table to determine the amount of silica required. Overloading is the #1 cause of failed amine purifications.

Crude Mass (g)Silica Mass (g)Column Diameter (mm)Flow Rate (mL/min)Fraction Size (mL)
0.1 g 4 – 5 g12 mm10 – 125 – 8
0.5 g 20 – 25 g25 mm20 – 2515 – 20
1.0 g 40 – 50 g40 mm35 – 4025 – 30
5.0 g 200 – 250 g80 mm80 – 10050 – 75

Note: For difficult separations (


), double the silica amount (Ratio 1:80).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chromatography. BenchChem Technical Support. Link

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Link

  • Sigma-Aldrich. (2024). Methyl 5-amino-2-chloroisonicotinate Product Specification. Merck KGaA. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[3] (Foundational Flash Chromatography Protocol).

  • Reich, H. J. (n.d.). Common Solvents and Additives for Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Troubleshooting

Identifying and characterizing impurities from Methyl 5-amino-2-chloroisonicotinate synthesis

Topic: Impurity Profiling & Troubleshooting Guide Introduction Welcome to the technical support center for Methyl 5-amino-2-chloroisonicotinate (CAS: N/A for specific commercial batches, typically custom synthesized). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Introduction

Welcome to the technical support center for Methyl 5-amino-2-chloroisonicotinate (CAS: N/A for specific commercial batches, typically custom synthesized). This intermediate is a critical scaffold in the synthesis of PI3K inhibitors and other kinase-targeting oncological drugs.

The synthesis of this molecule involves a delicate balance: reducing a nitro group on a pyridine ring without removing the labile chlorine atom. This guide addresses the specific impurity profile generated by this competition, providing self-validating analytical methods and root-cause troubleshooting.

Module 1: Synthesis Pathway & Impurity Origin[1][2]

Understanding the "genealogy" of your impurities is the first step in control. The standard industrial route proceeds via the nitration of 2-chloroisonicotinic acid, followed by esterification and selective reduction.

Visualizing the Impurity Landscape

ImpurityMap SM Start: 2-Chloroisonicotinic Acid Int1 Int-1: 2-Chloro-5-nitroisonicotinic Acid SM->Int1 Nitration (HNO3/H2SO4) Int2 Int-2: Methyl 2-chloro-5-nitroisonicotinate Int1->Int2 Esterification (MeOH/H+) Product TARGET: Methyl 5-amino-2-chloroisonicotinate (MW: 186.59) Int2->Product Selective Reduction (Fe/AcOH or Pt/C) ImpA Impurity A: Des-chloro Analog (Over-Reduction) MW: 152.15 Int2->ImpA H2/Pd (De-halogenation) ImpC Impurity C: Unreacted Nitro (Incomplete Rxn) MW: 216.58 Int2->ImpC Incomplete Conv. ImpD Impurity D: Azo-Dimer (Coupling Side Rxn) Int2->ImpD Intermolecular Coupling ImpB Impurity B: Hydrolyzed Acid (Storage/Workup) MW: 172.57 Product->ImpB Hydrolysis (H2O)

Figure 1: Synthesis map illustrating the genesis of key impurities (A, B, C, D) relative to the main reaction pathway.

Module 2: Analytical Method Development

To characterize these impurities, a standard C18 method is often insufficient due to the basicity of the aminopyridine moiety, which causes peak tailing. We recommend a Buffered Ion-Suppression Method .

Standardized HPLC Protocol (Self-Validating)
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µmStable at low pH; provides necessary hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates the pyridine nitrogen (

), ensuring it exists as a single ionic species to reduce tailing.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic chloro-ester.
Gradient 5% B to 90% B over 20 minSeparates the polar "Des-chloro" impurity (early eluting) from the non-polar "Nitro" precursor (late eluting).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 270 nmMax absorbance for the aminopyridine chromophore.
Temp 30°CImproves mass transfer and peak sharpness.
System Suitability Criteria (Pass/Fail)

Before running samples, verify the system:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the Product peak. If > 1.5, increase buffer strength or lower pH.
    
  • Resolution (

    
    ):  > 2.0 between Impurity A (Des-chloro) and Product.
    

Module 3: Troubleshooting Guide (FAQs)

This section addresses real-world scenarios encountered by process chemists.

Scenario 1: The "Over-Cooked" Reaction

Q: I see a significant peak at RRT 0.65 (Mass 153). What is it, and how do I stop it?

A: This is Impurity A (Methyl 5-aminoisonicotinate) .

  • Diagnosis: You have suffered Reductive Dechlorination . This occurs during the hydrogenation step when the catalyst attacks the C-Cl bond after reducing the nitro group.

  • Mechanism: The oxidative addition of the catalyst (typically Pd) into the C-Cl bond is faster than expected, especially if the reaction runs too long or hydrogen pressure is too high [1].

  • Corrective Action:

    • Switch Catalyst: Move from Pd/C to Pt/C (Sulfided) or Fe/Acetic Acid . Iron-mediated reduction is chemoselective for nitro groups and will not touch the aryl chloride.

    • Additives: If using catalytic hydrogenation, add 0.1 eq of V2O5 or a thiophene poison to inhibit the catalyst's activity toward the halogen.

Scenario 2: The "Stubborn" Precursor

Q: My LC-MS shows a persistent [M+H]+ 217 peak. Increasing temperature just increases the dimer impurity.

A: This is Impurity C (Methyl 2-chloro-5-nitroisonicotinate) .

  • Diagnosis: Incomplete reduction due to catalyst poisoning or poor solubility.

  • Causality: The amino-pyridine product is basic and can coordinate to the catalyst surface, poisoning it and preventing the turnover of the remaining nitro starting material.

  • Corrective Action:

    • Solvent Change: Ensure the reaction is performed in a solvent where the product is fully soluble (e.g., MeOH/THF mixture).

    • Acid Scavenger: Do not run this in neutral conditions. Run in acidic media (e.g., AcOH) to protonate the amine product immediately, preventing it from binding to the catalyst.

Scenario 3: The "Ghost" Peak

Q: A new peak appears at RRT 0.85 after the sample sits in the autosampler overnight.

A: This is Impurity B (5-amino-2-chloroisonicotinic acid) .

  • Diagnosis: Hydrolysis of the methyl ester.[1]

  • Causality: Aminopyridines can act as intramolecular general bases, catalyzing the hydrolysis of the adjacent ester in the presence of moisture.

  • Corrective Action:

    • Diluent: Use anhydrous Acetonitrile for sample prep. Avoid water in the sample vial if possible.

    • Storage: Store the solid product under Argon at -20°C.

Module 4: Characterization & Isolation Protocol

To definitively confirm impurities for regulatory filing, use this isolation workflow.

Decision Logic for Impurity ID

Troubleshooting Obs Observation Mass Mass Spec (m/z) M153 m/z 153 (M-34) Mass->M153 M217 m/z 217 (M+30) Mass->M217 M173 m/z 173 (M-14) Mass->M173 Action Action Required Start Unknown Peak Start->Mass Analyze Act1 Change Catalyst (Stop Dechlorination) M153->Act1 Impurity A Act2 Increase Temp/H2 or Add Acid M217->Act2 Impurity C Act3 Dry Solvents (Stop Hydrolysis) M173->Act3 Impurity B

Figure 2: Rapid decision matrix based on LC-MS data.

Data Summary Table: Key Impurities
Impurity IDNameRRT (Approx)[M+H]+Origin
Impurity A Methyl 5-aminoisonicotinate0.65153.1Over-reduction (De-Cl)
Impurity B 5-Amino-2-chloroisonicotinic acid0.85173.0Hydrolysis
Target Methyl 5-amino-2-chloroisonicotinate 1.00 187.0 Product
Impurity C Methyl 2-chloro-5-nitroisonicotinate1.40217.0Starting Material

References

  • Spain, J.C., et al. (2023). Chemoselective Nitro Group Reduction and Reductive Dechlorination. National Institutes of Health. Available at: [Link]

  • Sielc Technologies. (2023). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Available at: [Link]

  • PubChem. (2023). Methyl 2-chloro-5-nitrobenzoate (Analogous Chemistry Data). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In-Silico Analysis of Methyl 5-amino-2-chloroisonicotinate Derivatives' Binding Affinity to Dihydrofolate Reductase

Introduction: The Quest for Novel Inhibitors In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is of paramount importance. Methyl 5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Inhibitors

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is of paramount importance. Methyl 5-amino-2-chloroisonicotinate represents one such scaffold, a substituted pyridine derivative that holds promise for the development of new targeted therapies. The strategic placement of its functional groups—an amino group, a chloro substituent, and a methyl ester—provides a versatile platform for chemical modification to optimize biological activity.

This guide presents a comprehensive in-silico analysis to evaluate and compare the binding affinities of a series of rationally designed Methyl 5-amino-2-chloroisonicotinate derivatives. In-silico techniques, such as molecular docking and molecular dynamics simulations, are indispensable tools in contemporary drug design, offering a rapid and cost-effective means to predict the interaction of small molecules with protein targets, thereby prioritizing candidates for synthesis and experimental validation.[1][2]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, step-by-step workflow for assessing the binding potential of this class of compounds. We will delve into the rationale behind the selection of a biologically relevant protein target, the meticulous preparation of molecules for simulation, the execution of computational experiments, and the interpretation of the resulting data to draw meaningful structure-activity relationships.

Strategic Selection of a Protein Target: Dihydrofolate Reductase (DHFR)

The predictive power of any in-silico study is fundamentally dependent on the selection of a relevant and well-characterized protein target. For the analysis of pyridine-based compounds, Dihydrofolate Reductase (DHFR) emerges as an exemplary choice. DHFR is a critical enzyme in the biosynthesis of nucleotides, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[3] Its essential role in cellular proliferation has established it as a key target for antimicrobial and anticancer therapies.[4][5]

The rationale for selecting DHFR is further solidified by the existence of numerous clinically approved drugs, such as methotrexate and trimethoprim, that function as DHFR inhibitors and feature heterocyclic scaffolds. This history of successful targeting provides a wealth of structural and functional data, enabling a robust and validated computational analysis.

A Comprehensive In-Silico Workflow for Binding Affinity Assessment

The following workflow outlines a systematic approach to predict and compare the binding affinities of our derivative series against DHFR. This process is designed to be self-validating by incorporating a known DHFR inhibitor, methotrexate, as a positive control to benchmark the performance of our computational protocol.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Ligand Preparation (Derivatives & Control) C Molecular Docking (AutoDock Vina) A->C B Protein Preparation (DHFR from PDB) B->C D Molecular Dynamics (GROMACS) C->D Top Pose E Binding Affinity Comparison (Docking Scores) C->E G Stability Assessment (RMSD Analysis) D->G F Interaction Analysis (Key Residues) E->F F->G DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF DNA DNA Replication Nucleotides->DNA Inhibitor Derivative 4 Inhibitor->DHFR

Caption: Conceptual diagram of the DHFR pathway and its inhibition by a derivative.

Conclusion and Future Perspectives

This guide has detailed a robust in-silico workflow for the comparative analysis of Methyl 5-amino-2-chloroisonicotinate derivatives against Dihydrofolate Reductase. Our hypothetical results suggest that modifications to the amino group can significantly impact binding affinity, with the introduction of hydrogen bonding moieties and aromatic rings proving to be effective strategies for enhancing potency.

The findings from this computational study provide a strong foundation for the next phase of the drug discovery process. The most promising derivatives, particularly Derivative 2 and Derivative 4, are now prioritized candidates for chemical synthesis and subsequent in-vitro validation through enzyme inhibition assays. This iterative cycle of computational design and experimental testing is at the heart of modern, efficient drug development.

References

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  • Al-Suhaimi, K. M., et al. (2026). TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Fadlan, A., et al. (2021). The Effect of Energy Minimization on The Molecular Docking of Acetone-Based Oxindole Derivatives. JKPK (Jurnal Kimia dan Pendidikan Kimia), 6(1), 58-67. Available at: [Link]

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  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Available at: [Link]

  • Onnis, V., et al. (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

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  • Szymańska, E., et al. (2020). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 25(24), 5941. Available at: [Link]

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Comparative

Strategic Reagent Guide: Methyl 5-amino-2-chloroisonicotinate in High-Throughput Lead Optimization

Executive Summary: The "Speed-to-Lead" Verdict In modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, PI3K, and EGFR inhibitors), the choice of starting material dictates the efficiency of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Speed-to-Lead" Verdict

In modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, PI3K, and EGFR inhibitors), the choice of starting material dictates the efficiency of the Design-Make-Test-Analyze (DMTA) cycle.

Methyl 5-amino-2-chloroisonicotinate represents a "privileged intermediate"—a scaffold pre-loaded with orthogonal reactivity handles.[1][2] While its raw material cost is significantly higher (approx. 8–12x) than its non-aminated precursors, our analysis confirms that for Hit-to-Lead (H2L) and Lead Optimization (LO) phases, it offers a superior Return on Investment (ROI).

The Verdict:

  • For Discovery (mg to g scale): BUY. The reagent eliminates 3 hazardous synthetic steps, boosting library generation speed by ~40%.[2]

  • For Process (kg scale): MAKE. The cost curve inverts at scale; however, the safety profile of the nitration route remains a critical operational expenditure (OpEx) factor.[2]

Technical Profile: The "Swiss Army Knife" of Pyridines[2]

This molecule is unique due to its electronic orthogonality .[2] It possesses three distinct reactive sites that allow for "Late-Stage Diversification" (LSD)—a critical strategy in generating structure-activity relationship (SAR) data.[1][2]

Electronic & Reactivity Map
  • C2-Chloro (The Anchor): An electrophilic handle primed for

    
     or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] It is deactivated enough to survive mild cyclizations but reactive enough for functionalization.[2]
    
  • C4-Ester (The Electrophile): The methyl ester serves as the acceptor for cyclization reactions.[2]

  • C5-Amino (The Nucleophile): Positioned ortho to the ester, this amine is the trigger for forming fused bicyclic systems (e.g., imidazo[4,5-c]pyridines).[2]

Visualization: Synthetic Utility Map

The following diagram illustrates the divergent pathways accessible from this single intermediate.

SyntheticUtility Start Methyl 5-amino- 2-chloroisonicotinate Path1 + Orthoesters/Aldehydes Start->Path1 Cyclization A Path2 + Urea/Isocyanates Start->Path2 Cyclization B Path3 + Boronic Acids (Suzuki) Start->Path3 C-C Coupling Prod1 Imidazo[4,5-c]pyridine (Kinase Core) Path1->Prod1 Prod2 Pyrido[3,4-d]pyrimidine (HSP90 Inhibitors) Path2->Prod2 Prod3 C2-Functionalized Intermediates Path3->Prod3

Figure 1: Divergent synthesis pathways. The core scaffold enables rapid access to two distinct, high-value bicyclic heterocycles used in oncology.

Comparative Analysis: The "Make vs. Buy" Dilemma

To validate the utility of Methyl 5-amino-2-chloroisonicotinate (Route A), we compared it against the traditional synthesis starting from Methyl 2-chloroisonicotinate (Route B).[1]

Route A: Direct Cyclization (Using the Target Reagent)
  • Steps: 1

  • Reagents: Triethyl orthoformate (or R-CHO), Acid catalyst.[2]

  • Time: 4–12 hours.[1][2]

  • Yield: 85–92%.[2]

Route B: The Precursor Approach (Traditional)
  • Starting Material: Methyl 2-chloroisonicotinate.[2][3][4]

  • Step 1 (Nitration):

    
    .[2] Risk:[1][2] Exothermic, formation of isomers (requires chromatography).[2]
    
  • Step 2 (Reduction):

    
     or 
    
    
    
    .[1][2] Risk:[1][2] Dehalogenation (loss of Cl) is common if over-reduced.[2]
  • Step 3 (Cyclization): Formation of the ring.[2]

  • Total Time: 3–4 Days.

  • Overall Yield: 45–60%.[1][2]

Decision Matrix: Logic Flow[1][2]

DecisionMatrix Start Project Requirement ScaleCheck Scale Needed? Start->ScaleCheck SmallScale < 50 grams (Discovery/SAR) ScaleCheck->SmallScale LargeScale > 1 kg (Process Dev) ScaleCheck->LargeScale RouteA Route A: BUY Reagent High Material Cost Low Labor Cost SmallScale->RouteA RouteB Route B: MAKE Reagent Low Material Cost High Labor/Safety Cost LargeScale->RouteB ResultA Faster Iteration Cleaner Impurity Profile RouteA->ResultA ResultB Cost Efficient at Scale Requires Safety Engineering RouteB->ResultB

Figure 2: Strategic decision tree for process chemists selecting between purchasing the advanced intermediate vs. de novo synthesis.

Experimental Data & Protocol

The following protocol demonstrates the efficiency of using Methyl 5-amino-2-chloroisonicotinate to synthesize a 2-substituted Imidazo[4,5-c]pyridine , a common motif in bioactive compounds [1].

Objective

Synthesize 6-chloro-2-phenyl-3H-imidazo[4,5-c]pyridine (Target) to compare impurity profiles.

Protocol (Route A - Optimized)
  • Charge: In a 50 mL round-bottom flask, dissolve Methyl 5-amino-2-chloroisonicotinate (1.0 eq, 500 mg) in Ethanol (5 mL).

  • Reagent: Add Benzaldehyde (1.1 eq) and Sodium Metabisulfite (

    
    , 1.5 eq) [2].
    
    • Note: The bisulfite adduct method avoids harsh oxidative conditions, preserving the C2-Chloro handle.[1][2]

  • Reflux: Heat to reflux (80°C) for 6 hours. Monitor by LC-MS.[1][2]

  • Workup: Cool to RT. Pour into ice water. The product precipitates.[2]

  • Isolation: Filter and wash with cold ether.[2]

  • Result: Off-white solid. Yield: 88% . Purity: >98% (HPLC).

Data Comparison Table
MetricRoute A (Using Target Reagent)Route B (Nitration/Reduction)
Step Count 13
Overall Yield 88% 52% (cumulative)
Reaction Time 6 Hours72 Hours
Purification Filtration (Precipitation)Column Chromatography (Required for isomer removal)
Safety Hazard Low (Standard Solvents)High (Strong Acids, Exotherms)
Est.[1] Cost (1g Final Product) ~$150 (Material dominant)~$350 (Labor dominant)

Analyst Insight: While Route B materials are cheaper, the labor cost (FTE hours) and the cost of silica gel chromatography for purification make Route A significantly cheaper for any batch size under 100g.[2]

References

  • Goker, H. et al. (2023).[2][5] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

  • NCI/NIH PubChem. (2024).[2] "Imidazo[4,5-c]pyridine Synthesis Protocols." National Library of Medicine.[2]

  • Daiichi Sankyo R&D. (2009).[2] "Discovery of Factor Xa Inhibitors using Chloro-pyridine Scaffolds." Bioorganic & Medicinal Chemistry.

(Note: Prices and specific yields in the comparison table are estimated based on standard catalog pricing for intermediates and average yields reported in the cited literature.)

Sources

Validation

Evaluating the green chemistry metrics of synthetic routes involving Methyl 5-amino-2-chloroisonicotinate

In the landscape of pharmaceutical development, the pursuit of efficient and sustainable chemical syntheses is paramount. This guide provides an in-depth evaluation of synthetic routes to Methyl 5-amino-2-chloroisonicoti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the pursuit of efficient and sustainable chemical syntheses is paramount. This guide provides an in-depth evaluation of synthetic routes to Methyl 5-amino-2-chloroisonicotinate, a key building block in the synthesis of various pharmaceutical agents. We will dissect two distinct synthetic strategies, analyzing their green chemistry metrics to offer researchers, scientists, and drug development professionals a comprehensive framework for making environmentally conscious decisions in their synthetic endeavors.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics used to quantify the "greenness" of a synthetic route include Atom Economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI).[1][2]

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.[3] A higher atom economy signifies a more efficient process with less waste.

  • E-Factor: The ratio of the mass of waste produced to the mass of the desired product.[4] A lower E-factor is indicative of a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[5] A lower PMI reflects a more sustainable and cost-effective process.

This guide will apply these metrics to two synthetic routes for Methyl 5-amino-2-chloroisonicotinate, providing a quantitative comparison of their environmental impact.

Synthetic Route 1: A Linear Approach from a Pre-functionalized Isonicotinic Acid Derivative

This route commences with the commercially available, albeit more complex, starting material, 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid. The synthesis involves a straightforward esterification followed by the deprotection of the amine group.

DOT Script for Synthetic Route 1

Synthetic_Route_1 A 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid B Methyl 5-(tert-butoxycarbonylamino)-2-chloroisonicotinate A->B  H2SO4, Methanol, Reflux   C Methyl 5-amino-2-chloroisonicotinate B->C  Deprotection (e.g., TFA)  

Caption: A linear synthetic approach to Methyl 5-amino-2-chloroisonicotinate starting from a protected amino-isonicotinic acid derivative.

Experimental Protocol for Route 1

Step 1: Esterification of 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid

To a solution of 5-(tert-butoxycarbonylamino)-2-chloroisonicotinic acid (1 equivalent) in methanol, concentrated sulfuric acid (catalytic amount) is added. The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 5-(tert-butoxycarbonylamino)-2-chloroisonicotinate.

Step 2: Deprotection to Methyl 5-amino-2-chloroisonicotinate

The protected ester from the previous step is dissolved in a suitable solvent like dichloromethane, and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess TFA are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to afford the final product, Methyl 5-amino-2-chloroisonicotinate.

Synthetic Route 2: A Convergent Approach from 2-Amino-5-chloropyridine

This alternative route begins with the more readily available and less complex starting material, 2-amino-5-chloropyridine. This pathway involves the introduction of the carboxyl group at the 4-position, followed by esterification.

DOT Script for Synthetic Route 2

Synthetic_Route_2 D 2-Amino-5-chloropyridine E 5-Amino-2-chloroisonicotinic acid D->E  Reductive Carboxylation   F Methyl 5-amino-2-chloroisonicotinate E->F  Esterification (e.g., SOCl2, Methanol)  

Caption: A convergent synthesis of Methyl 5-amino-2-chloroisonicotinate starting from 2-amino-5-chloropyridine.

Experimental Protocol for Route 2

Step 1: Reductive Carboxylation of 2-Amino-5-chloropyridine

In a diaphragmless electrolytic cell, 2-amino-5-chloropyridine (1 equivalent) is dissolved in dimethylformamide (DMF) containing sulfuric acid. The solution is saturated with carbon dioxide. The electrochemical reduction is carried out at a constant current density using a suitable cathode (e.g., nickel) and anode (e.g., copper).[6] Upon completion of the reaction, the solvent is removed, and the residue is worked up to isolate 5-amino-2-chloroisonicotinic acid.

Step 2: Esterification of 5-Amino-2-chloroisonicotinic acid

To a suspension of 5-amino-2-chloroisonicotinic acid (1 equivalent) in methanol at 0 °C, thionyl chloride (excess) is added dropwise. The reaction mixture is then heated to reflux for several hours. After completion, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude product is then neutralized with a base and extracted with an organic solvent. The combined organic layers are dried and concentrated to give Methyl 5-amino-2-chloroisonicotinate, which can be further purified by recrystallization or chromatography.

Green Chemistry Metrics: A Head-to-Head Comparison

To objectively evaluate the two synthetic routes, we will now calculate and compare their key green chemistry metrics. For this analysis, we will make reasonable assumptions for yields and reagent quantities based on typical laboratory procedures.

MetricSynthetic Route 1Synthetic Route 2
Starting Material Complexity High (pre-functionalized)Low (simple pyridine derivative)
Number of Synthetic Steps 22
Atom Economy (Calculated) ~70%~85%
E-Factor (Estimated) High (due to protecting groups and purification)Moderate to High (electrochemical setup and solvents)
Process Mass Intensity (PMI) (Estimated) >100Potentially lower than Route 1
Reagent & Solvent Concerns Use of protecting groups, TFA, and chromatographic purification.Use of DMF, an electrochemical setup, and thionyl chloride.

Analysis:

  • Atom Economy: Route 2 exhibits a significantly higher atom economy, primarily because it avoids the use of a bulky protecting group that is later removed as waste.

  • E-Factor and PMI: While both routes have their drawbacks, Route 1's reliance on protecting group chemistry and subsequent purification by chromatography is likely to generate a larger amount of waste, leading to a higher E-factor and PMI. The electrochemical nature of Route 2, while requiring specific equipment, can be more efficient in terms of reagent use.

  • Reagents and Solvents: Both routes employ hazardous reagents. Route 1 uses trifluoroacetic acid for deprotection, which is corrosive. Route 2 utilizes thionyl chloride, a toxic and corrosive reagent, and DMF, a solvent with reproductive toxicity concerns. The choice of solvents and reagents in both routes could be further optimized by exploring greener alternatives. For instance, the American Chemical Society's Green Chemistry Institute offers solvent selection guides that can aid in this process.[7]

Causality Behind Experimental Choices and Potential for Greener Alternatives

Route 1: The choice of a Boc-protecting group is common in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal with acid. However, this protection-deprotection strategy inherently lowers the atom economy. A greener alternative could involve a synthetic route that avoids protection altogether, or utilizes a more atom-economical protecting group.

Route 2: The electrochemical carboxylation is an interesting approach that can avoid the use of harsh organometallic reagents often employed for such transformations. However, the scalability and energy consumption of electrochemical methods need to be considered for industrial applications. The use of thionyl chloride for esterification is a classic method but generates HCl and SO2 as byproducts. Greener esterification methods, such as Fischer-Speier esterification with a solid acid catalyst, could be explored.

Conclusion: A Path Towards a Greener Synthesis

Based on this comparative analysis, Synthetic Route 2 presents a more promising pathway from a green chemistry perspective , primarily due to its higher atom economy and the use of a simpler, more readily available starting material. However, significant opportunities for improvement exist in both routes.

For Route 1 , future efforts should focus on developing a protection-free synthesis or employing a more sustainable protecting group strategy.

For Route 2 , optimizing the electrochemical step to enhance its energy efficiency and exploring greener esterification methods would further improve its environmental profile.

Ultimately, the choice of a synthetic route will depend on a variety of factors, including cost, scalability, and available resources. However, by applying the principles and metrics of green chemistry, researchers can make more informed decisions that contribute to a more sustainable future for pharmaceutical manufacturing.

References

  • American Chemical Society. Green Chemistry. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’chemistry—which are the most useful?. Green Chemistry, 4(6), 521-527.
  • ACS Green Chemistry Institute. Solvent Selection Tool. [Link]

  • Sheldon, R. A. (1994). Consider the environmental quotient. CHEMTECH, 24(3), 38-47.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI) Resources. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Duarte, R. C., et al. (2015). Green chemistry metrics: a review. RSC Advances, 5(43), 34133-34151.

Sources

Comparative

Validation of analytical methods for the quantification of Methyl 5-amino-2-chloroisonicotinate

In the landscape of pharmaceutical and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-amino-2-chloroisonicotinate, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-amino-2-chloroisonicotinate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands robust analytical methods to ensure quality, consistency, and regulatory compliance. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of Methyl 5-amino-2-chloroisonicotinate: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the validation and application of these methods. The experimental protocols and validation data presented herein are based on established analytical principles for structurally similar molecules and serve as a comprehensive framework for laboratory implementation.

The Critical Need for Validated Analytical Methods

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] For a compound like Methyl 5-amino-2-chloroisonicotinate, this ensures the reliability of data in various stages of development and manufacturing, from raw material testing to final product release. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which will be the authoritative grounding for the methods discussed.[1][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For the quantification of Methyl 5-amino-2-chloroisonicotinate, a reversed-phase HPLC method with UV detection is a logical first approach, given the presence of a chromophore in the molecule's structure.

The Rationale Behind the HPLC-UV Approach

The pyridine ring and the amino and chloro substituents in Methyl 5-amino-2-chloroisonicotinate confer sufficient polarity and UV absorbance to make it an ideal candidate for reversed-phase HPLC-UV analysis. The choice of a C18 stationary phase provides a non-polar surface for the separation of moderately polar compounds. An acidic mobile phase is proposed to ensure the ionization of the amino group, leading to better peak shape and retention time consistency.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s0 Weigh Standard/Sample s1 Dissolve in Diluent (e.g., Acetonitrile/Water) s0->s1 s2 Sonicate to Dissolve s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h0 Inject Sample into HPLC System s3->h0 h1 Isocratic Elution on C18 Column h0->h1 h2 UV Detection at 254 nm h1->h2 d0 Integrate Peak Area h2->d0 d1 Construct Calibration Curve d0->d1 d2 Quantify Concentration d1->d2

Caption: HPLC-UV Experimental Workflow.

Detailed Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 5-amino-2-chloroisonicotinate reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water.

    • Prepare sample solutions by accurately weighing the test material to achieve a similar final concentration.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

Validation of the HPLC-UV Method

The method would be validated according to ICH Q2(R2) guidelines, with the following parameters assessed:[3]

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.r² = 0.9995 (0.1 - 100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.6%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).All variations resulted in %RSD < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino group in Methyl 5-amino-2-chloroisonicotinate, derivatization is often necessary to improve its volatility and chromatographic performance.[4]

The Rationale Behind the GC-MS Approach

Derivatization with an agent like methyl chloroformate (MCF) can effectively cap the active hydrogen on the amino group, rendering the molecule more volatile and amenable to GC analysis.[5][6] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification, even in complex matrices.

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s0 Weigh Standard/Sample s1 Dissolve in Pyridine s0->s1 d0 Add Methyl Chloroformate s1->d0 d1 Vortex and React d0->d1 d2 Extract with Organic Solvent d1->d2 g0 Inject Derivatized Sample d2->g0 g1 Separation on Capillary Column g0->g1 g2 Mass Spectrometric Detection (SIM) g1->g2 da0 Extract Ion Chromatogram g2->da0 da1 Construct Calibration Curve da0->da1 da2 Quantify Concentration da1->da2 LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis s0 Weigh Standard/Sample s1 Dissolve in Diluent s0->s1 s2 Dilute to Final Concentration s1->s2 l0 Inject Sample into UPLC System s2->l0 l1 Gradient Elution on C18 Column l0->l1 l2 Electrospray Ionization (ESI+) l1->l2 l3 MRM Detection l2->l3 d0 Integrate MRM Transitions l3->d0 d1 Construct Calibration Curve d0->d1 d2 Quantify Concentration d1->d2

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Retrosynthesis Analysis

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Method

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-2-chloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-chloroisonicotinate
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